PROTAC EZH2 Degrader-2
Description
Properties
Molecular Formula |
C77H93Cl2N13O12 |
|---|---|
Molecular Weight |
1463.5 g/mol |
IUPAC Name |
5-[4-[[4-[1-[2-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethyl]triazole-4-carbonyl]piperazin-1-yl]methyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide |
InChI |
InChI=1S/C77H93Cl2N13O12/c1-8-91(61-23-33-100-34-24-61)67-43-58(42-64(53(67)6)74(95)81-45-65-51(4)41-52(5)82-75(65)96)55-11-9-54(10-12-55)46-86-26-28-87(29-27-86)76(97)66-47-90(85-84-66)32-36-102-38-40-103-39-37-101-35-25-80-69(93)48-88-30-31-89(49-70(88)94)77(98)92-72(57-15-19-60(79)20-16-57)71(56-13-17-59(78)18-14-56)83-73(92)63-22-21-62(99-7)44-68(63)104-50(2)3/h9-22,41-44,47,50,61,71-72H,8,23-40,45-46,48-49H2,1-7H3,(H,80,93)(H,81,95)(H,82,96)/t71-,72+/m1/s1 |
InChI Key |
RRDJNHBEROQEFR-KPBBBUKSSA-N |
Isomeric SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8[C@H]([C@H](N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)C(=O)C6=CN(N=N6)CCOCCOCCOCCNC(=O)CN7CCN(CC7=O)C(=O)N8C(C(N=C8C9=C(C=C(C=C9)OC)OC(C)C)C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PROTAC EZH2 Degrader-2
Disclaimer: This technical guide is compiled from publicly available abstracts, product datasheets, and standard molecular biology protocols. The full text of the primary research article detailing the synthesis and evaluation of PROTAC EZH2 Degrader-2 was not accessible at the time of writing. Therefore, some specific quantitative values and precise experimental parameters may be based on representative data and protocols.
Core Tenets of this compound
This compound, also identified as compound E-3P-MDM2, is a heterobifunctional small molecule designed as a potent and selective degrader of Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including certain lymphomas.
Unlike traditional EZH2 inhibitors that only block its methyltransferase activity, this compound is engineered to induce the complete degradation of the EZH2 protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule consists of three key components: a ligand that binds to EZH2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties. In the case of this compound, it utilizes a ligand for the MDM2 E3 ubiquitin ligase.
The primary mechanism of action involves the formation of a ternary complex between EZH2, this compound, and the MDM2 E3 ligase. This proximity induces the poly-ubiquitination of EZH2, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of EZH2 not only abrogates its catalytic function but also its non-catalytic roles, leading to a more profound and sustained downstream effect compared to catalytic inhibition alone. In lymphoma cell lines, this degradation has been shown to induce apoptosis and inhibit cell proliferation.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (E-3P-MDM2) based on in vitro studies.
| Parameter | Cell Line | Value/Concentration Range | Effect |
| Protein Degradation | SU-DHL-6 | 0.037 - 3 µM (24-72 h) | Concentration and time-dependent degradation of EZH2, EED, and SUZ12 proteins of the PRC2 complex.[1] |
| Anti-proliferative Activity | SU-DHL-6 (EZH2 Y614N) | 0.037 - 3 µM (48-72 h) | Exhibits antiproliferative activity.[1] |
| Anti-proliferative Activity | HBL-1 (EZH2 WT) | 0.37 - 30 µM (48 h) | Shows inhibitory effect on cell proliferation.[1] |
| Apoptosis Induction | SU-DHL-6 | 0.037 - 3 µM (48-72 h) | Induces apoptosis and reduces mitochondrial membrane potential.[1] |
| Gene Upregulation | SU-DHL-6 | 3 µM (72 h) | Upregulates the expression of H3K27me3-related genes (ADRB2 and CDKN2).[1] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are based on standard laboratory procedures and should be optimized for specific experimental conditions.
Western Blotting for EZH2 Degradation
This protocol describes the detection of EZH2, EED, and SUZ12 protein levels in SU-DHL-6 cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture SU-DHL-6 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.03, 0.1, 0.3, 1, 3 µM) for the desired time points (e.g., 24, 48, 72 hours).
2. Cell Lysis:
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 4-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, EED, SUZ12, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
6. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
-
Quantify band intensities using densitometry software.
MTT Assay for Cell Proliferation
This protocol outlines the procedure for assessing the anti-proliferative effects of this compound on SU-DHL-6 and HBL-1 cells.
1. Cell Seeding:
-
Seed SU-DHL-6 or HBL-1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
2. Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.01 to 30 µM).
-
Include a vehicle control (DMSO) group.
-
Incubate the plate for 48 to 72 hours.
3. MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C in a humidified incubator to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol details the detection and quantification of apoptosis in SU-DHL-6 cells treated with this compound using flow cytometry.
1. Cell Treatment:
-
Seed and treat SU-DHL-6 cells with this compound as described for the Western blot protocol.
2. Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.
Visualizations
The following diagrams illustrate the core mechanism of action and experimental workflow for this compound.
Caption: Mechanism of Action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
PROTAC EZH2 Degrader-2: A Technical Guide to PRC2 Complex Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PROTAC EZH2 Degrader-2 and its role in the degradation of the Polycomb Repressive Complex 2 (PRC2). Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of PRC2 and plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system. This document details the mechanism of action of this compound, summarizes available quantitative data on EZH2-targeting PROTACs, provides detailed experimental protocols for their evaluation, and visualizes key pathways and workflows.
Introduction to EZH2 and the PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator responsible for maintaining transcriptional repression and cellular identity. The core components of the PRC2 complex are:
-
EZH2 (Enhancer of zeste homolog 2): The catalytic subunit that possesses histone methyltransferase (HMT) activity, specifically targeting H3K27.
-
EED (Embryonic Ectoderm Development): A non-catalytic core component that is essential for the allosteric activation of EZH2's methyltransferase activity upon binding to H3K27me3.
-
SUZ12 (Suppressor of zeste 12): A zinc-finger protein that is crucial for the structural integrity and catalytic activity of the PRC2 complex.
-
RbAp46/48 (Retinoblastoma-binding protein 46/48): Histone-binding proteins that contribute to the complex's ability to interact with nucleosomes.
PRC2-mediated trimethylation of H3K27 (H3K27me3) is a hallmark of transcriptionally silent chromatin. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing of tumor suppressor genes and promoting oncogenesis. Therefore, targeting EZH2 has emerged as a promising anti-cancer strategy.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule designed to specifically induce the degradation of EZH2. It consists of three key components: a ligand that binds to EZH2, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two ligands. The mechanism of action follows a catalytic cycle:
-
Ternary Complex Formation: this compound simultaneously binds to EZH2 and an E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of EZH2.
-
Proteasomal Degradation: The polyubiquitinated EZH2 is recognized and subsequently degraded by the 26S proteasome.
-
PROTAC Recycling: After inducing degradation, the PROTAC is released and can engage another EZH2 molecule, acting catalytically.
By degrading the entire EZH2 protein, PROTACs can overcome limitations of small molecule inhibitors that only block the catalytic activity, and can also address the non-catalytic scaffolding functions of EZH2. Notably, the degradation of EZH2 often leads to the co-degradation of other core PRC2 components like EED and SUZ12, effectively dismantling the entire complex.[1]
Quantitative Data for EZH2-Targeting PROTACs
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not publicly available in the reviewed literature, data from other well-characterized EZH2 PROTACs provide valuable benchmarks for efficacy. This compound has been shown to degrade EZH2 in SU-DHL-6 cells in a dose-dependent manner.[2][3]
| PROTAC Name | Target | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| MS8847 | EZH2 | VHL | EOL-1 | 34.4 ± 10.7 nM | Not Reported | [4] |
| MS177 | EZH2 | CRBN | EOL-1 | 0.2 ± 0.1 µM | 82% | [5] |
| MS177 | EZH2 | CRBN | MV4;11 | 1.5 ± 0.2 µM | 68% | [5] |
| MS8815 | EZH2 | VHL | MDA-MB-453 | 140 nM | Not Reported | [1][6] |
| UNC6852 | EED/PRC2 | VHL | HeLa | 0.79 ± 0.14 µM (EED) | 92% (EED) | [7][8] |
| UNC6852 | EED/PRC2 | VHL | HeLa | 0.3 ± 0.19 µM (EZH2) | 75% (EZH2) | [7][8] |
Experimental Protocols
Western Blot for Protein Degradation
This protocol outlines the steps to assess the degradation of EZH2 and other PRC2 components following treatment with this compound.
Materials:
-
Cell Line (e.g., SU-DHL-6)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-EED, anti-SUZ12, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 20-30 minutes. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Immunoprecipitation of the PRC2 Complex
This protocol can be used to assess the integrity of the PRC2 complex following PROTAC treatment.
Materials:
-
Cell lysates from PROTAC-treated and control cells
-
Antibody against a core PRC2 component (e.g., anti-EED or anti-SUZ12)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., modified RIPA buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads using a magnetic rack and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by resuspending in Laemmli sample buffer and boiling.
-
Analysis: Analyze the eluted proteins by Western Blotting, probing for EZH2, EED, and SUZ12 to determine if the complex remains intact after PROTAC treatment.
Signaling Pathways and Cellular Effects
Degradation of EZH2 and the PRC2 complex by this compound is expected to have significant downstream effects on cellular signaling and function.
-
Reactivation of Tumor Suppressor Genes: By removing the repressive H3K27me3 mark, the expression of PRC2 target genes, which often include tumor suppressors, can be reactivated.
-
Induction of Apoptosis: Reactivation of pro-apoptotic genes and cell cycle inhibitors can lead to programmed cell death in cancer cells. This compound has been shown to induce apoptosis and reduce mitochondrial membrane potential in SU-DHL-6 cells.[2][3]
-
Inhibition of Cell Proliferation: The overall effect of PRC2 degradation is the suppression of cancer cell growth and proliferation.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on EZH2 activity. By inducing the degradation of EZH2 and the entire PRC2 complex, this approach can lead to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth. The methodologies and data presented in this guide provide a framework for the continued research and development of EZH2-targeting PROTACs as a novel class of anti-cancer agents. Further studies are warranted to fully elucidate the quantitative efficacy and in vivo activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MS177 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTAC EZH2 Degrader-2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PROTAC EZH2 Degrader-2, a novel proteolysis-targeting chimera designed for the targeted degradation of Enhancer of Zeste Homolog 2 (EZH2). This document details its mechanism of action, biochemical and cellular activities, and the experimental protocols for its evaluation, serving as a vital resource for researchers in oncology and drug discovery.
Core Concepts: PROTACs and EZH2
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest. Unlike traditional inhibitors that only block the function of a protein, PROTACs physically remove the target protein, offering a more profound and sustained biological effect. A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
This compound: Mechanism of Action
This compound, also identified as compound E-3P-MDM2, is a synthetic molecule designed to specifically target EZH2 for degradation.[1][2][3] Its design incorporates a ligand for EZH2 (based on the inhibitor EPZ6438), a ligand for the MDM2 E3 ubiquitin ligase, and a flexible linker connecting them.[1][4]
The mechanism of action, as depicted in the signaling pathway below, involves the PROTAC molecule simultaneously binding to both EZH2 and the MDM2 E3 ligase, forming a ternary complex. This proximity induces the MDM2 ligase to tag EZH2 with ubiquitin molecules. The polyubiquitinated EZH2 is then recognized and degraded by the proteasome, leading to a reduction in total EZH2 levels and subsequent downstream effects.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in lymphoma cell lines.
Table 1: Degradation Activity
| Compound | Cell Line | DC50 (µM) | Dmax (%) | Time (h) | Reference |
| E-3P-MDM2 | SU-DHL-6 | 0.412 | >95 | 48 | [1][2][3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 (µM) | Time (h) | Reference |
| E-3P-MDM2 | SU-DHL-6 (EZH2Y641N) | 0.93 | 72 | [4] |
| E-3P-MDM2 | HBL-1 (EZH2WT) | 16.21 | 72 | [4] |
IC50: Half-maximal inhibitory concentration.
EZH2 Signaling Pathway in Cancer
EZH2 is a central node in a complex signaling network that regulates gene expression, primarily through the methylation of H3K27. Its degradation by this compound can lead to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for EZH2 Degradation
Objective: To quantify the degradation of EZH2 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate SU-DHL-6 cells at a density of 1 x 106 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 3 µM) or DMSO as a vehicle control for 24, 48, and 72 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against EZH2 (and a loading control such as GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands is performed using image analysis software to determine the percentage of EZH2 degradation relative to the loading control.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound.
Methodology (using CellTiter-Glo®):
-
Cell Seeding: Seed SU-DHL-6 and HBL-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology (using Annexin V-FITC/PI Staining):
-
Cell Treatment: Treat SU-DHL-6 cells with this compound at various concentrations for 48 hours.
-
Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow
The evaluation of a novel PROTAC degrader typically follows a structured workflow, from initial in vitro characterization to in vivo validation.
Conclusion
This compound demonstrates potent and specific degradation of EZH2 in lymphoma cell lines, leading to anti-proliferative effects and the induction of apoptosis. Its differential activity in cells with wild-type versus mutant EZH2 suggests a potential therapeutic window. This technical guide provides the foundational knowledge and experimental framework for further investigation and development of this promising targeted protein degrader. As research in the field of targeted protein degradation continues to evolve, in-depth characterization of molecules like this compound will be crucial for translating this innovative technology into effective cancer therapies.
References
EZH2 as a Therapeutic Target in Cancer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical epigenetic regulator and a promising therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is primarily responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2, through overexpression or gain-of-function mutations, is a hallmark of numerous hematological and solid malignancies, where it drives oncogenesis by silencing tumor suppressor genes. Beyond its canonical role within PRC2, EZH2 also exhibits non-canonical, PRC2-independent functions, acting as a transcriptional co-activator for key oncogenic signaling pathways. This dual functionality underscores its significance in cancer biology and validates its pursuit as a therapeutic target. The development of small molecule inhibitors targeting the enzymatic activity of EZH2 has led to regulatory approval of agents like tazemetostat (B611178), validating this therapeutic strategy. This guide provides a comprehensive technical overview of EZH2's role in cancer, the therapeutic landscape of EZH2 inhibitors, and key experimental methodologies for its investigation.
The Role of EZH2 in Cancer Biology
EZH2 is a master regulator of cell fate and is implicated in a wide array of cancers, including various lymphomas, prostate cancer, breast cancer, melanoma, and more.[1][2][3] Its oncogenic functions are multifaceted, stemming from both its canonical and non-canonical activities.
Canonical Function: The PRC2 Complex and Transcriptional Repression
The primary and most well-understood function of EZH2 is as the enzymatic core of the PRC2 complex.[4][5] In concert with other core components like EED and SUZ12, EZH2 catalyzes the trimethylation of H3K27, leading to chromatin compaction and the silencing of target genes.[4][5] This epigenetic silencing is a crucial mechanism for regulating normal development and cellular differentiation. In cancer, aberrant EZH2 activity leads to the repression of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and survival.[3][4]
Non-Canonical Functions: Beyond Histone Methylation
Emerging evidence has revealed that EZH2 possesses critical functions independent of the PRC2 complex and its histone methyltransferase activity.[6][7] These non-canonical roles often involve EZH2 acting as a transcriptional co-activator in conjunction with other key oncogenic drivers.
-
Androgen Receptor (AR) Signaling: In prostate cancer, EZH2 can directly interact with the androgen receptor, enhancing its transcriptional activity and promoting the expression of AR target genes, thereby driving castration-resistant prostate cancer (CRPC).[8][9][10][11]
-
STAT3 Signaling: EZH2 can directly methylate STAT3, a key transcription factor involved in cell proliferation and survival.[12][13][14] This methylation enhances STAT3 activity, promoting tumorigenesis in cancers like glioblastoma and breast cancer.[12][13][14]
-
MYC and Wnt/β-catenin Pathways: EZH2 has been shown to interact with and regulate key components of the MYC and Wnt/β-catenin signaling pathways, both of which are central to the development of many cancers.[3][12][15][16][17]
EZH2 Inhibitors in Cancer Therapy
The central role of EZH2 in driving cancer progression has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of EZH2 have been developed and are in various stages of clinical investigation.
Preclinical Efficacy of EZH2 Inhibitors
A variety of EZH2 inhibitors have demonstrated potent anti-tumor activity in preclinical models. The half-maximal inhibitory concentration (IC50) values for several of these inhibitors against different cancer cell lines are summarized below.
| Inhibitor | Cancer Type | Cell Line | EZH2 Status | IC50 (nM) |
| Tazemetostat (EPZ-6438) | Non-Hodgkin Lymphoma | WSU-DLCL2 | Y646F mutant | 9 |
| GSK126 | Endometrial Cancer | HEC-50B | High EZH2 | 1.0 (±0.2) |
| GSK126 | Endometrial Cancer | Ishikawa | High EZH2 | 0.9 (±0.6) |
| EPZ005687 | Endometrial Cancer | HEC-151 | Low EZH2 | 23.5 (±7.6) |
| EZH1/2 Dual Inhibitor | Malignant Rhabdoid Tumor | A204.1 | - | Varies |
| EZH1/2 Dual Inhibitor | Malignant Rhabdoid Tumor | G401.6TG | - | Varies |
Clinical Development and Efficacy of EZH2 Inhibitors
The clinical development of EZH2 inhibitors has shown promising results, leading to the approval of tazemetostat for certain malignancies. Clinical trial data for several key EZH2 inhibitors are presented below.
Tazemetostat (Tazverik)
| Clinical Trial | Cancer Type | EZH2 Status | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Duration of Response (DOR) (median) | Progression-Free Survival (PFS) (median) |
| NCT01897571 (Phase 2) | Relapsed/Refractory Follicular Lymphoma | Mutant | 45 | 69% | 13% | 56% | 10.9 months | 13.8 months |
| NCT01897571 (Phase 2) | Relapsed/Refractory Follicular Lymphoma | Wild-Type | 54 | 35% | 6% | 29% | 13.0 months | 11.1 months |
Table references:[21][22][23][24][25]
Valemetostat
| Clinical Trial | Cancer Type | N | ORR | CR | PR | DOR (median) | PFS (median) |
| VALENTINE-PTCL01 (Phase 2) | Relapsed/Refractory Peripheral T-Cell Lymphoma | 119 | 43.7% | 14.3% | 29.4% | 11.9 months | 5.5 months |
Table references:[26][27][28][29]
Other Investigational EZH2 Inhibitors
| Inhibitor | Clinical Trial | Cancer Type(s) | Key Findings |
| CPI-1205 | ProSTAR (Phase 1b/2) | Metastatic Castration-Resistant Prostate Cancer | Well-tolerated in combination with enzalutamide (B1683756) or abiraterone/prednisone, with encouraging clinical activity.[2][5] |
| GSK2816126 | Phase 1 | Advanced Hematologic and Solid Tumors | Well-tolerated with evidence of antitumor activity, including a partial response in a DLBCL patient. |
| SHR2554 | Phase 1 | Relapsed/Refractory Mature Lymphoid Neoplasms | Manageable safety profile and promising anti-tumor activity, with an ORR of 63.6% in PTCL.[1][4] |
Biomarkers and Resistance Mechanisms
Biomarkers of Sensitivity
Identifying patients who are most likely to respond to EZH2 inhibition is crucial for optimizing clinical outcomes. Key biomarkers of sensitivity include:
-
SMARCB1/SMARCA4 Loss: Tumors with loss-of-function mutations in the SWI/SNF chromatin remodeling complex components, such as SMARCB1 and SMARCA4, often exhibit synthetic lethality with EZH2 inhibition.
-
EZH2 Gain-of-Function Mutations: Specific mutations in the EZH2 gene, particularly in lymphoma, can confer dependence on its enzymatic activity, making these tumors more susceptible to EZH2 inhibitors.
Mechanisms of Resistance
Understanding the mechanisms of resistance to EZH2 inhibitors is essential for developing strategies to overcome it. Acquired resistance can arise through:
-
Mutations in the RB1/E2F Axis: Mutations that disrupt the RB1/E2F cell cycle regulatory pathway can decouple EZH2-dependent differentiation from cell cycle control, allowing tumor cells to evade the anti-proliferative effects of EZH2 inhibition.[7]
Key Experimental Protocols
Histone Methyltransferase (HMT) Assay for EZH2 Activity
This protocol describes a general in vitro assay to measure the enzymatic activity of EZH2.
Materials:
-
Recombinant EZH2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)
-
Histone H3 substrate (or other suitable substrate)
-
S-adenosyl-L-[methyl-3H]-methionine (radioactive) or S-adenosylmethionine (for non-radioactive assays)
-
HMT assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Scintillation counter and vials (for radioactive assay)
-
Appropriate detection reagents for non-radioactive assays (e.g., specific antibody for H3K27me3)
Procedure (Radioactive Filter Paper Assay):
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
HMT assay buffer
-
Histone H3 substrate (e.g., 1 µg)
-
S-adenosyl-L-[methyl-3H]-methionine (e.g., 1 µCi)
-
Recombinant EZH2 complex (amount to be optimized)
-
Add nuclease-free water to the final reaction volume.
-
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated radioactive label.
-
Air-dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For inhibitor studies, pre-incubate the EZH2 enzyme with the inhibitor before adding the substrate and S-adenosyl-L-[methyl-3H]-methionine.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for EZH2
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of EZH2.
Materials:
-
Cancer cell line of interest
-
Formaldehyde (B43269) for cross-linking
-
Glycine for quenching
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
EZH2-specific antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of a desired size range (typically 200-600 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an EZH2-specific antibody overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the immunoprecipitated DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of EZH2 enrichment.
Protocol references:[3][7][12][22][26]
Cell Viability Assays (MTT and CellTiter-Glo)
These assays are used to assess the effect of EZH2 inhibitors on the viability and proliferation of cancer cells.
MTT Assay Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the EZH2 inhibitor for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol references:[8][16][21]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere.
-
Treat the cells with the EZH2 inhibitor at various concentrations for the desired time.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protocol references:[2][5][11]
Conclusion
EZH2 represents a compelling and clinically validated therapeutic target in a range of cancers. Its dual role in both canonical gene repression and non-canonical activation of oncogenic pathways highlights its central importance in tumor biology. The successful development and approval of EZH2 inhibitors have provided a new therapeutic avenue for patients with specific malignancies. Future research will likely focus on expanding the application of EZH2 inhibitors to other cancer types, developing combination therapies to overcome resistance, and further elucidating the complex network of EZH2's interactions to identify novel therapeutic strategies. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to advance the field of EZH2-targeted cancer therapy.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. OUH - Protocols [ous-research.no]
- 3. biorxiv.org [biorxiv.org]
- 4. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bslonline.org [bslonline.org]
- 10. epigentek.com [epigentek.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmf.unizg.hr [pmf.unizg.hr]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
- 22. promega.com [promega.com]
- 23. Determination of long non-coding RNAs associated with EZH2 in neuroblastoma by RIP-seq, RNA-seq and ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. researchgate.net [researchgate.net]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bslonline.org [bslonline.org]
- 29. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Non-Catalytic Functions of EZH2 in Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2) is the catalytic core of the Polycomb Repressive Complex 2 (PRC2), primarily known for its role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3][4][5] While this canonical function is a well-established driver in various cancers, a growing body of evidence illuminates its "non-canonical" or non-catalytic roles, which are independent of its histone methyltransferase activity.[1][2][3] These functions, including transcriptional co-activation, protein scaffolding, and cytoplasmic signaling, are critical for cancer progression and present novel therapeutic challenges and opportunities.[6] This guide provides an in-depth exploration of the non-catalytic functions of EZH2 in oncology, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies used for their investigation.
Introduction: Beyond Histone Methylation
Traditionally, the oncogenic activity of EZH2 has been attributed to its role within the PRC2 complex, where it silences tumor suppressor genes.[5] Consequently, therapeutic strategies have largely focused on developing small-molecule inhibitors targeting its catalytic SET domain. However, clinical responses to these inhibitors have been varied, suggesting that tumors may rely on EZH2 functions beyond its enzymatic activity.[6]
Recent studies reveal that EZH2 can operate outside of the PRC2 complex to directly interact with and modulate the activity of various proteins, including transcription factors and signaling molecules.[1][2][3] These non-catalytic roles can lead to gene activation—a stark contrast to its canonical repressive function—and contribute to tumorigenesis, metastasis, and drug resistance.[1][2][7] Understanding these mechanisms is paramount for the development of more effective anti-cancer therapies that can overcome the limitations of purely catalytic inhibition.
Key Non-Catalytic Mechanisms of EZH2 in Oncology
EZH2's non-catalytic functions are diverse and context-dependent, often dictated by post-translational modifications and subcellular localization.[3][8] Key mechanisms include acting as a transcriptional co-activator, a molecular scaffold, and a cytoplasmic signaling regulator.
EZH2 as a Transcriptional Co-activator
Contrary to its canonical role as a repressor, EZH2 can function as a potent transcriptional co-activator by directly interacting with nuclear proteins. This activity is often facilitated by phosphorylation of EZH2, such as at Serine 21 (S21) by AKT, which can attenuate its methyltransferase activity and promote new protein interactions.[7][9][10]
Key Interactions and Pathways:
-
Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer (CRPC), EZH2 directly interacts with the androgen receptor (AR).[11][12][13] This interaction enhances AR's transcriptional activity, promoting the expression of genes that drive tumor growth and survival, independent of EZH2's methyltransferase activity.[12][13][14][15] Some studies suggest EZH2 binds directly to the AR promoter, functioning as a transcriptional activator to regulate AR expression itself.[13]
-
Wnt/β-Catenin Signaling: EZH2 can interact with β-catenin, a central component of the Wnt signaling pathway.[4][7] This complex can transactivate downstream target genes like c-Myc and Cyclin D1, which are critical for cell proliferation.[7][16] In some contexts, EZH2-mediated methylation of β-catenin on lysine 49 (K49) enhances its stability and transcriptional activity.[10][16]
-
NF-κB Signaling: In certain cancer subtypes, such as estrogen receptor (ER)-negative breast cancer, EZH2 interacts with NF-κB subunits RelA and RelB.[8][15] This interaction promotes the transcription of NF-κB target genes like IL-6 and TNF, driving tumor initiation and self-renewal.[8][15]
-
STAT3 Signaling: EZH2 can directly bind to and methylate STAT3, a key signal transducer and activator of transcription.[7][8] This methylation enhances STAT3 phosphorylation and subsequent activation, promoting the expression of genes involved in cell survival and proliferation in cancers like glioblastoma and melanoma.[7][8]
EZH2 as a Molecular Scaffold in DNA Damage Response
EZH2 plays a non-catalytic scaffolding role, bringing proteins together to facilitate cellular processes, most notably the DNA Damage Response (DDR). This function is independent of both its methyltransferase activity and the PRC2 complex.
-
Nucleotide Excision Repair (NER): In small cell lung cancer (SCLC), EZH2 has a PRC2-independent role in stabilizing the DDB2 protein, a key component of the NER pathway.[17] EZH2 impairs the ubiquitination of DDB2, promoting its localization to sites of DNA damage and enhancing the repair of cisplatin-induced crosslinks.[17] This contributes to cisplatin (B142131) resistance.[17]
-
PARP1 Regulation: A recent study uncovered a direct interaction between EZH2 and PARP1.[18][19] EZH2 methylates PARP1, which represses its enzymatic activity and subsequent DNA repair.[18] This creates a complex interplay where inhibiting EZH2's catalytic function can paradoxically enhance PARP1-mediated repair, suggesting a rationale for dual EZH2/PARP inhibition.[18]
-
Cell Fate Decision: Following genotoxic stress, EZH2 is crucial for determining cell fate.[20][21] Its depletion can abrogate cell cycle checkpoints, pushing cancer cells towards apoptosis, highlighting its role in maintaining genomic integrity.[20][22]
Cytoplasmic Functions of EZH2
While predominantly a nuclear protein, EZH2 can be found in the cytoplasm where it engages in non-canonical signaling, often regulated by upstream kinases like KRAS.
-
Regulation of Tumor Suppressors: In lung cancer, cytoplasmic EZH2 can methylate the tumor suppressor protein DLC1.[23] This methylation marks DLC1 for ubiquitin-dependent proteasomal degradation, thereby promoting cancer progression. Mutant KRAS signaling has been shown to promote the cytoplasmic localization of EZH2, linking this oncogenic driver to the post-translational inactivation of a key tumor suppressor.[23]
-
Signaling Kinase Modulation: In breast cancer, EZH2 can localize to the cytoplasm and interact with the p38α kinase.[6] This interaction leads to the methylation and stabilization of p38α, which in turn activates AKT signaling, a central pathway for cell survival and proliferation.[6]
Experimental Protocols for Studying Non-Catalytic Functions
Investigating the non-catalytic roles of EZH2 requires a suite of molecular biology techniques designed to probe protein-protein interactions, PRC2-independent gene regulation, and methyltransferase-independent effects.
Co-Immunoprecipitation (Co-IP)
Objective: To identify and confirm direct physical interactions between EZH2 and other proteins (e.g., transcription factors, signaling molecules) in a cellular context.
Methodology Overview:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes. The choice of lysis buffer is critical to maintain the integrity of the interaction.
-
Immunoprecipitation: An antibody specific to the "bait" protein (e.g., EZH2) is added to the cell lysate and incubated to form an antibody-protein complex.
-
Complex Capture: Protein A/G-conjugated beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The captured proteins (bait and its interactors) are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected "prey" protein (e.g., AR, β-catenin). Alternatively, mass spectrometry can be used to identify novel interacting partners.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if EZH2 binds to specific DNA regions (e.g., promoters or enhancers of target genes) in a manner that suggests transcriptional activation, often in combination with antibodies for activating histone marks or RNA Polymerase II.
Methodology Overview:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to EZH2 to pull down EZH2-bound DNA fragments.
-
Washing & Elution: The complex is washed, and the cross-links are reversed by heating. The DNA is then purified.
-
Analysis: The purified DNA is analyzed by qPCR to quantify the enrichment of specific gene promoters or by next-generation sequencing (ChIP-seq) to map EZH2 binding sites across the genome.
Site-Directed Mutagenesis and Reporter Assays
Objective: To demonstrate that a specific function of EZH2 is independent of its catalytic activity.
Methodology Overview:
-
Mutagenesis: A catalytically inactive ("dead") mutant of EZH2 is created using site-directed mutagenesis (e.g., H689A mutation in the SET domain).
-
Cell Transfection: Cells are co-transfected with:
-
A reporter plasmid containing a luciferase gene downstream of a promoter responsive to a specific transcription factor (e.g., an AR-responsive promoter).
-
An expression plasmid for the transcription factor (e.g., AR).
-
Expression plasmids for either wild-type EZH2, the catalytically dead EZH2 mutant, or an empty vector control.
-
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured. An increase in luciferase activity in cells expressing either wild-type or catalytically dead EZH2 (compared to control) indicates a methyltransferase-independent co-activation function.
Quantitative Data Summary
While detailed quantitative data is highly specific to the experimental context of individual studies, the following table summarizes the types of quantitative outcomes reported in the literature when assessing the non-catalytic functions of EZH2.
| Parameter | Experimental Technique | Typical Readout/Units | Oncological Relevance |
| Protein-Protein Interaction | Co-Immunoprecipitation | Fold enrichment over IgG control | Strength of interaction with oncogenic partners (e.g., AR, β-catenin) |
| DNA Binding | ChIP-qPCR | Percent input; Fold enrichment | Occupancy at gene promoters/enhancers (e.g., AR target genes) |
| Transcriptional Activity | Luciferase Reporter Assay | Relative Luciferase Units (RLU) | Co-activation potential for key oncogenic transcription factors |
| Gene Expression Changes | RT-qPCR / RNA-seq | Fold change; TPM/FPKM | Upregulation of oncogenes (e.g., c-Myc) independent of H3K27me3 |
| Cell Viability/Proliferation | MTT / Cell Counting Assays | IC50; Percent inhibition; Doubling time | Effect of targeting total EZH2 vs. only its catalytic activity |
| Protein Stability | Cycloheximide Chase Assay | Protein half-life (hours) | Scaffolding effect on protein degradation (e.g., DDB2, DLC1) |
Therapeutic Implications and Future Directions
The discovery of EZH2's non-catalytic functions has profound implications for drug development.
-
Limitations of Catalytic Inhibitors: Cancers that depend on the scaffolding or co-activator functions of EZH2 may be partially or completely resistant to inhibitors that only block its SET domain.[8] This explains why some SWI/SNF-mutant cancers, which depend on non-catalytic EZH2 functions, show limited response to enzymatic inhibitors.[8]
-
Need for Protein Degraders: Therapeutic strategies that lead to the complete degradation of the EZH2 protein, such as Proteolysis Targeting Chimeras (PROTACs), may be more effective.[6] These approaches would eliminate both the catalytic and non-catalytic functions of EZH2, offering a more comprehensive blockade of its oncogenic activities.
-
Targeting Upstream Regulators: Since post-translational modifications (e.g., phosphorylation by AKT) often govern the switch to non-catalytic functions, combination therapies targeting these upstream kinases along with EZH2 could be a promising strategy.
Future research should focus on further dissecting the context-specific interactome of EZH2 in different cancer types to identify novel therapeutic vulnerabilities. A deeper understanding of the structural basis for these non-canonical interactions will be crucial for designing next-generation inhibitors that can disrupt specific EZH2 complexes without affecting its essential physiological roles.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Non-canonical functions of EZH2 in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-crt.org [e-crt.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation and Role of EZH2 in Cancer [e-crt.org]
- 8. Non-canonical functions of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polycomb group proteins EZH2 and EED directly regulate androgen receptor in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SETD2 and EZH2: Two epigenetic drivers of prostate cancer [jcancer.org]
- 13. pcf.org [pcf.org]
- 14. Frontiers | Increased AR expression in castration-resistant prostate cancer rapidly induces AR signaling reprogramming with the collaboration of EZH2 [frontiersin.org]
- 15. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. EZH2 has a Non-Catalytic and PRC2-Independent Role in Stabilizing DDB2 to Promote Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.ku.edu [journals.ku.edu]
- 19. researchgate.net [researchgate.net]
- 20. Polycomb protein EZH2 regulates cancer cell fate decision in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DNA-PK-mediated phosphorylation of EZH2 regulates the DNA damage-induced apoptosis to maintain T-cell genomic integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of cytoplasmic EZH2 induces antitumor activity through stabilization of the DLC1 tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PROTAC EZH2 Degrader-2 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). Overexpression and mutations of EZH2 are implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and natural killer T-cell lymphoma (NKTL). While EZH2 inhibitors have shown some clinical efficacy, they primarily target the methyltransferase activity of EZH2, leaving its non-catalytic oncogenic functions intact.
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy to overcome the limitations of traditional inhibitors. These heterobifunctional molecules induce the degradation of target proteins via the ubiquitin-proteasome system. PROTAC EZH2 Degrader-2 is one such molecule designed to specifically target EZH2 for degradation, thereby ablating both its catalytic and non-catalytic functions and inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the role of this compound and other EZH2-targeting PROTACs in apoptosis, complete with quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound is a heterobifunctional molecule that consists of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This tripartite complex formation brings EZH2 into close proximity with the E3 ligase, leading to the polyubiquitination of EZH2. The ubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. The degradation of EZH2 leads to the depletion of the entire PRC2 complex, including other core components like EED and SUZ12. This comprehensive disruption of PRC2 function results in the reactivation of tumor suppressor genes and the induction of apoptosis. In some contexts, the degradation of EZH2 has also been shown to suppress oncogenic signaling pathways such as the JAK-STAT-MYC axis.[1][2]
Quantitative Data on EZH2 Degrader-Induced Apoptosis
The induction of apoptosis by PROTAC EZH2 degraders is a dose- and time-dependent process. Below are tables summarizing the effects of various EZH2 PROTACs on cancer cell lines.
Table 1: Effect of this compound on SU-DHL-6 Cells
| Concentration (µM) | Treatment Duration (hours) | Outcome |
| 0.037 - 3 | 48 - 72 | Induces apoptosis and exhibits antiproliferative activity[3] |
| 0.037 - 3 | 24 - 72 | Degrades EZH2, EED, and SUZ12 proteins of the PRC2 complex[3] |
| 3 | 72 | Upregulates the expression of H3K27me3-related genes (ADRB2 and CDKN2)[3] |
Table 2: Anti-proliferative Activity of EZH2 PROTAC U3i in Triple-Negative Breast Cancer (TNBC) Cells
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 0.57 |
| MDA-MB-468 | 0.38 |
Table 3: Degradation of PRC2 Subunits by EZH2 PROTAC E7 in WSU-DLCL-2 Cells (at 1 µM)
| Protein | Degradation (%) |
| EZH2 | 72 |
| SUZ12 | 81 |
| EED | 75 |
| RbAp48 | 74 |
Experimental Protocols
Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Annexin V-FITC
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with this compound at desired concentrations and time points.
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS and carefully aspirate the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tubes.
-
-
Incubation:
-
Incubate the cells for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Western Blot Analysis of Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)
This method detects the cleavage of key apoptotic proteins, confirming the activation of the apoptotic cascade.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin or GAPDH for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Treat cells with this compound.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-cleaved PARP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Signaling Pathway of PROTAC EZH2 Degrader-Induced Apoptosis
Caption: this compound induces apoptosis by forming a ternary complex, leading to EZH2 degradation.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis via flow cytometry and Western blot after EZH2 degrader treatment.
Logical Relationship Diagram
Caption: Logical flow from this compound to the induction of apoptosis.
References
The Dawn of a New Era in Epigenetic Therapy: A Technical Guide to the Discovery and Synthesis of Novel EZH2 Degraders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a pivotal epigenetic regulator frequently dysregulated in a multitude of human cancers. While catalytic inhibitors of EZH2 have shown clinical promise, they often fall short in addressing the non-catalytic, scaffolding functions of the protein, leading to incomplete therapeutic responses and the emergence of resistance. This has spurred the development of a new class of therapeutics: EZH2-targeting degraders. These innovative molecules, primarily Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, are engineered to induce the selective degradation of the EZH2 protein, thereby ablating both its enzymatic and non-enzymatic oncogenic roles. This technical guide provides an in-depth exploration of the discovery and synthesis of these novel EZH2 degraders. We will delve into the core principles of their design, present detailed experimental protocols for their synthesis and characterization, and summarize key quantitative data to facilitate a comprehensive understanding of this burgeoning field. Furthermore, we will visualize the intricate signaling pathways and experimental workflows using precise diagrams to offer a clear and logical framework for researchers and drug development professionals.
Introduction: The Rationale for EZH2 Degradation
EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[1] Its overexpression or mutation is implicated in various malignancies, including lymphomas, breast cancer, and prostate cancer, where it contributes to oncogenesis by silencing tumor suppressor genes.[2][3]
Traditional small-molecule inhibitors of EZH2, such as the FDA-approved tazemetostat (B611178) (EPZ-6438), function by competitively binding to the S-adenosylmethionine (SAM) cofactor binding site, thereby inhibiting its methyltransferase activity.[4] However, a growing body of evidence highlights the non-canonical, scaffolding functions of EZH2 that are independent of its catalytic activity.[5][6] These non-catalytic roles, which include protein-protein interactions and transcriptional co-activation, are not addressed by enzymatic inhibitors and contribute to their limited efficacy in certain cancer contexts.[7]
This limitation has paved the way for the development of targeted protein degradation (TPD) strategies. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), EZH2 degraders offer a more comprehensive approach by eliminating the entire EZH2 protein. This not only abrogates its catalytic activity but also disrupts its scaffolding functions, offering the potential for a more profound and durable anti-cancer response.[8][9]
EZH2-Targeting PROTACs: Design and Synthesis
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein (EZH2), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The binding of a PROTAC to both EZH2 and an E3 ligase induces the formation of a ternary complex, leading to the ubiquitination of EZH2 and its subsequent degradation by the proteasome.[8]
Design Principles
The design of effective EZH2 PROTACs involves the careful selection and optimization of each component:
-
EZH2 Ligand: The majority of current EZH2 PROTACs utilize high-affinity EZH2 inhibitors as the target-binding ligand. Tazemetostat (EPZ-6438) is a commonly used starting point due to its proven potency and selectivity.
-
E3 Ligase Ligand: The most frequently recruited E3 ligases for EZH2 degradation are von Hippel-Lindau (VHL) and Cereblon (CRBN). Ligands for these E3 ligases, such as hydroxyproline (B1673980) derivatives for VHL and thalidomide (B1683933) analogs for CRBN, are well-characterized and readily available.[10] Some studies have also explored the use of MDM2 and cIAP E3 ligase ligands.[11]
-
Linker: The linker plays a crucial role in optimizing the formation of a stable and productive ternary complex. Its length, composition, and attachment points can significantly impact the degradation efficiency (DC50) and selectivity of the PROTAC. Empirical optimization through the synthesis of a library of PROTACs with varying linkers is a common strategy.[8]
General Synthesis Workflow
The synthesis of EZH2 PROTACs typically involves a multi-step process that culminates in the coupling of the EZH2 ligand, linker, and E3 ligase ligand. A representative synthetic workflow for an EPZ-6438-based VHL-recruiting PROTAC is outlined below.
Caption: General synthetic scheme for an EZH2 PROTAC.
EZH2-Targeting Molecular Glues: An Emerging Frontier
Molecular glues are small molecules that induce a novel protein-protein interaction, in this case, between EZH2 and an E3 ligase, leading to the degradation of EZH2.[12] Unlike PROTACs, which have a modular design, molecular glues are typically discovered through serendipitous screening or computational approaches and often have a more complex and less predictable structure-activity relationship.[13][14]
The development of EZH2-specific molecular glues is still in its early stages compared to the more established PROTAC technology. However, the discovery of compounds like GNA002, a covalent inhibitor that induces CHIP-mediated ubiquitination and degradation of EZH2, highlights the potential of this approach.[5] This compound acts as a "molecular glue" by altering the conformation of EZH2, making it a substrate for the CHIP E3 ligase.[5]
The mechanism of action for a hypothetical EZH2 molecular glue is depicted below.
Caption: Mechanism of EZH2 degradation by a molecular glue.
Data Presentation: Quantitative Comparison of Novel EZH2 Degraders
The following tables summarize key quantitative data for several recently developed EZH2 PROTAC degraders, providing a comparative overview of their potency and efficacy in different cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of EZH2 PROTACs
| Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference |
| MS8847 | VHL | EOL-1 (AML) | < 30 | [2][15] |
| BT549 (TNBC) | ~100 | [2][15] | ||
| E7 | CRBN | WSU-DLCL2 (DLBCL) | ~100 | [9] |
| YM281 | VHL | SU-DHL-6 (DLBCL) | ~50 | [8] |
| E-3P-MDM2 | MDM2 | SU-DHL-6 (DLBCL) | ~37 | [11] |
Table 2: Anti-proliferative Activity (IC50) of EZH2 PROTACs
| Compound | Cell Line | IC50 (nM) | Reference |
| MS8847 | EOL-1 (AML) | ~100 | [2][15] |
| BT549 (TNBC) | ~1450 | [2][15] | |
| E7 | WSU-DLCL2 (DLBCL) | ~50 | [9] |
| YM281 | SU-DHL-6 (DLBCL) | ~200 | [8] |
| E-3P-MDM2 | SU-DHL-6 (DLBCL) | ~150 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the synthesis and characterization of novel EZH2 degraders.
Synthesis of an EPZ-6438-based VHL-recruiting PROTAC
This protocol describes a general procedure for the synthesis of an EZH2 PROTAC, exemplified by the coupling of an EPZ-6438 derivative to a VHL ligand via a polyethylene (B3416737) glycol (PEG) linker.
Materials:
-
EPZ-6438 derivative with a carboxylic acid handle
-
Amine-PEG-acid linker
-
VHL ligand with an amine handle
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Activation of EPZ-6438 derivative: Dissolve the EPZ-6438 derivative, DCC, and NHS in anhydrous DMF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.
-
Coupling with the linker: Add the amine-PEG-acid linker to the reaction mixture and stir overnight at room temperature.
-
Purification of the intermediate: Purify the resulting EPZ-6438-linker conjugate by flash chromatography on silica (B1680970) gel.
-
Activation of the intermediate: Dissolve the purified intermediate, DCC, and NHS in anhydrous DMF and stir for 4-6 hours at room temperature.
-
Coupling with VHL ligand: Add the VHL ligand to the reaction mixture and stir overnight at room temperature.
-
Final purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound. Characterize the final product by mass spectrometry and NMR.
Western Blot Analysis of EZH2 Degradation
This protocol details the procedure for assessing the degradation of EZH2 in cells treated with a degrader compound.
Materials:
-
Cell culture medium and supplements
-
EZH2 degrader compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 degrader or DMSO for the desired time (e.g., 24, 48 hours).
-
Cell lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and antibody incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Secondary antibody and detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 signal to the β-actin signal to determine the extent of degradation.
Caption: Workflow for Western Blot analysis of EZH2 degradation.
Cell Viability Assay (WST-8)
This protocol describes how to measure the effect of EZH2 degraders on cell proliferation and viability using the WST-8 assay.
Materials:
-
96-well cell culture plates
-
Cell culture medium and supplements
-
EZH2 degrader compound
-
DMSO (vehicle control)
-
WST-8 reagent
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound treatment: Treat the cells with a serial dilution of the EZH2 degrader or DMSO for a specified period (e.g., 72 hours).
-
WST-8 addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, or until a visible color change is observed.
-
Absorbance measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of the compound.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol outlines the steps to demonstrate the formation of the EZH2-PROTAC-E3 ligase ternary complex.[1]
Materials:
-
Cells expressing endogenous or tagged EZH2 and the recruited E3 ligase
-
EZH2 PROTAC
-
MG132 (proteasome inhibitor)
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-EZH2, anti-E3 ligase)
Procedure:
-
Cell treatment: Treat cells with the EZH2 PROTAC and MG132 (to prevent degradation of the complex) for a few hours.
-
Cell lysis: Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and elution: Wash the beads extensively to remove non-specific binding and elute the protein complexes.
-
Western blotting: Analyze the eluted samples by Western blotting using antibodies against EZH2 and the E3 ligase to confirm the co-precipitation of EZH2 with the E3 ligase in the presence of the PROTAC.
Caption: Workflow for Co-Immunoprecipitation of the ternary complex.
Quantitative Mass Spectrometry for Selectivity Profiling
This protocol provides an overview of a quantitative proteomics approach to assess the selectivity of an EZH2 degrader across the entire proteome.[16]
Materials:
-
Cells treated with the EZH2 degrader or DMSO
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer
Procedure:
-
Sample preparation: Lyse the cells and digest the proteins into peptides using trypsin.
-
TMT labeling: Label the peptides from different treatment groups with distinct TMT isobaric tags.
-
Peptide fractionation: Combine the labeled peptides and fractionate them using HPLC to reduce sample complexity.
-
LC-MS/MS analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data analysis: Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. This will reveal the on-target degradation of EZH2 and any off-target effects on other proteins.
EZH2 Signaling Pathways and the Impact of Degraders
EZH2 exerts its oncogenic effects through various signaling pathways. The diagrams below illustrate the central role of EZH2 and how its degradation can impact these pathways.
Caption: EZH2's role in transcriptional repression and oncogenesis.
The degradation of EZH2 by PROTACs or molecular glues disrupts this pathway, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.
Conclusion and Future Perspectives
The development of novel EZH2 degraders represents a paradigm shift in targeting this critical epigenetic regulator. By inducing the complete removal of the EZH2 protein, these molecules overcome the limitations of traditional enzymatic inhibitors and hold immense promise for the treatment of a wide range of cancers. The methodologies and data presented in this technical guide provide a comprehensive resource for researchers in this exciting field.
Future efforts will likely focus on the discovery of novel E3 ligase ligands to expand the repertoire of PROTACs, the rational design of EZH2-targeting molecular glues, and the optimization of the pharmacokinetic and pharmacodynamic properties of these degraders for clinical translation. The continued exploration of this innovative therapeutic modality is poised to deliver a new generation of more effective and durable anti-cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]
- 13. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 15. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Ubiquitin-Proteasome System: A Cornerstone of PROTAC Efficacy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules are engineered to eliminate specific unwanted proteins from cells by co-opting the cell's own machinery for protein disposal—the ubiquitin-proteasome system (UPS).[2][3] Unlike conventional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] This guide provides a comprehensive technical overview of the UPS and its critical role in the mechanism of action and efficacy of PROTACs.
The Ubiquitin-Proteasome System (UPS)
The UPS is a primary pathway for regulated protein degradation in eukaryotic cells, playing a crucial role in maintaining cellular homeostasis by eliminating dysfunctional or misfolded proteins.[4] This system involves a cascade of enzymatic reactions that tag a target protein with ubiquitin, a small regulatory protein, marking it for degradation by the 26S proteasome.[2][4]
The key components of the UPS are:
-
Ubiquitin (Ub): A highly conserved 76-amino acid protein that acts as a tag for protein degradation.
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.
-
E3 Ubiquitin Ligase: Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the target protein.
-
The 26S Proteasome: A large protein complex that recognizes and degrades polyubiquitinated proteins.
The process of ubiquitination and subsequent degradation is a cyclical process, allowing the PROTAC molecule to be recycled and induce the degradation of multiple target protein copies.[5]
PROTAC Mechanism of Action: Hijacking the UPS
PROTACs are designed with two distinct domains connected by a linker: one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[6] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3]
Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is determined by several key parameters, which are typically quantified through dose-response experiments. The two most common metrics are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[2] A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of protein degradation achieved at saturating PROTAC concentrations.[2]
The following tables summarize the reported DC50 and Dmax values for several well-characterized PROTACs targeting the BRD4 protein, illustrating the comparative efficacy across different cell lines and E3 ligase recruiters.
Table 1: Comparative Efficacy of BRD4 Degraders [7][8]
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 | Dmax |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported |
| dBET1 | CRBN | BRD4 | Jurkat | ~30 nM | >90% |
Table 2: Impact of Linker Composition on PROTAC Efficacy [9]
| PROTAC | Linker Composition | CRBN Degradation in HEK293T cells |
| PROTAC 1 | Alkyl Chain | +++ |
| PROTAC 2 | PEG Linker | ++++ |
| PROTAC 3 | Rigid Linker | ++ |
Experimental Protocols for Assessing PROTAC Efficacy
A variety of experimental techniques are employed to evaluate the different stages of PROTAC activity, from target engagement and ternary complex formation to ubiquitination and ultimately, protein degradation.
Western Blot for Protein Degradation
Western blotting is a fundamental technique used to quantify the levels of a target protein in cells following PROTAC treatment.[2]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[5][11]
Detailed Methodology: [11][12]
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components in order: dH2O, 10X E3 Ligase Reaction Buffer, Ubiquitin (100 µM), MgATP Solution (10 mM), target protein (5-10 µM), E1 Enzyme (100 nM), E2 Enzyme (1 µM), and E3 Ligase (0.5 µM).
-
For a negative control, replace the MgATP Solution with dH2O.
-
-
Incubation:
-
Incubate the reaction mixture in a 37°C water bath for 30-60 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by adding 2X SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an anti-ubiquitin antibody and/or an anti-target protein antibody to visualize the ubiquitinated protein species.
-
Biophysical Assays for Ternary Complex Characterization
The formation of a stable ternary complex is a critical step for PROTAC efficacy. Several biophysical techniques can be used to characterize the kinetics and thermodynamics of this interaction.
Surface Plasmon Resonance (SPR): [13][14][15][16][17]
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Detailed Methodology: [14]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., biotinylated VHL) on a streptavidin-coated sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary interaction between the PROTAC and the E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the KD for the binary interaction to the KD for the ternary interaction. A value of α > 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.
-
Isothermal Titration Calorimetry (ITC): [18][19][20]
ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).
Detailed Methodology: [18][21]
-
Sample Preparation:
-
Prepare purified target protein, E3 ligase complex, and PROTAC in a matched buffer.
-
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution to determine the KD of their binary interaction.
-
Titrate the PROTAC into the target protein solution to determine the KD of their binary interaction.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein.
-
-
Data Analysis:
-
Analyze the titration curves to determine the thermodynamic parameters for each interaction.
-
Calculate the cooperativity factor (α).
-
NanoBRET™ Assay for Live-Cell Ternary Complex Monitoring: [6][22][23][24][25]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of protein-protein interactions within living cells.
Detailed Methodology: [22]
-
Cell Preparation:
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
-
Compound Treatment:
-
Treat the transfected cells with a range of PROTAC concentrations.
-
-
Reagent Addition:
-
Add the NanoBRET™ detection reagent, which contains the HaloTag® ligand and the Nano-Glo® Live Cell Substrate.
-
-
Signal Measurement:
-
Measure the luminescence and fluorescence signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Conclusion
The ubiquitin-proteasome system is central to the mechanism of action of PROTACs, and a thorough understanding of this pathway is essential for the successful design and development of these novel therapeutics. The experimental protocols and quantitative metrics outlined in this guide provide a framework for the comprehensive evaluation of PROTAC efficacy. By systematically assessing each step of the PROTAC-mediated degradation pathway, researchers can gain valuable insights to guide the optimization of next-generation protein degraders.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 13. aragen.com [aragen.com]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. benchchem.com [benchchem.com]
- 19. Estimating the cooperativity of PROTAC-induced ternary complexes using 19F NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. selvita.com [selvita.com]
- 25. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
The Degradation of EZH2: A Technical Overview of PROTAC EZH2 Degrader-2 in Specific Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activity of PROTAC EZH2 Degrader-2 in specific cancer cell lines. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the mechanism, efficacy, and experimental basis for this targeted protein degradation approach. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to EZH2 and Targeted Degradation
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation and overexpression of EZH2 are implicated in the pathogenesis of various cancers, including lymphomas and breast cancer, making it a compelling therapeutic target.[1][2]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[3] A PROTAC is a heterobifunctional molecule with two key domains: one that binds to the protein of interest (in this case, EZH2) and another that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This guide focuses on "this compound," a designation that may refer to commercially available research compounds, and similar novel degraders like MS8847, which have been investigated for their potent and selective degradation of EZH2 in various cancer models.
Mechanism of Action
This compound operates by inducing the degradation of EZH2 through the ubiquitin-proteasome system. The degrader molecule forms a ternary complex with EZH2 and an E3 ubiquitin ligase, such as MDM2 or Von Hippel-Lindau (VHL).[3][4] This induced proximity facilitates the transfer of ubiquitin molecules to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome. The degradation of EZH2 leads to a reduction in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects and apoptosis in cancer cells.[1][3]
Activity in Specific Cancer Cell Lines
Diffuse Large B-cell Lymphoma (DLBCL)
The SU-DHL-6 cell line, which harbors an EZH2Y641N mutation, has been a key model for studying EZH2-targeted therapies.
Quantitative Data Summary: this compound in SU-DHL-6 Cells
| Parameter | Value/Effect | Treatment Conditions | Reference |
| EZH2 Degradation | Dose-dependent | 0.037-3 µM, 24-72 h | [3] |
| PRC2 Complex Degradation | Degrades EED and SUZ12 | 0.037-3 µM, 24-72 h | [3] |
| Anti-proliferative Activity | Potent inhibition | 0.037-3 µM, 48-72 h | [3] |
| Apoptosis Induction | Induces apoptosis and reduces mitochondrial membrane potential | 0.037-3 µM, 48-72 h | [1][3] |
| Gene Upregulation | Upregulates H3K27me3-related genes (ADRB2, CDKN2) | 3 µM, 72 h | [3] |
MLL-rearranged Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC)
The novel PROTAC EZH2 degrader MS8847 has demonstrated significant activity in MLL-rearranged AML and TNBC cell lines, where non-catalytic functions of EZH2 contribute to oncogenesis.[5]
Quantitative Data Summary: MS8847 in AML and TNBC Cell Lines
| Cell Line Type | Key Effects | Treatment Conditions | Reference |
| MLL-r AML | Superior EZH2 degradation and anti-proliferative activity compared to previous degraders | Time- and concentration-dependent | [5] |
| TNBC | Potent EZH2 degradation and inhibition of cell growth | Not specified | [4][5] |
| TNBC (3D Spheroid Model) | Potent growth inhibition | Not specified | [5] |
digraph "EZH2_Degradation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];PROTAC [label="PROTAC EZH2\nDegrader-2", fillcolor="#FBBC05", fontcolor="#202124"]; EZH2 [label="EZH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PRC2 [label="PRC2 Complex\n(EZH2, EED, SUZ12)", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H3K27me3 [label="H3K27me3", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tumor_Suppressor [label="Tumor Suppressor Genes\n(e.g., CDKN2A)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
PROTAC -> EZH2 [label="Induces Degradation", color="#202124"]; EZH2 -> PRC2 [label="Is part of", style=dashed, color="#5F6368"]; PRC2 -> H3K27me3 [label="Catalyzes", color="#202124"]; H3K27me3 -> Tumor_Suppressor [label="Represses", arrowhead=Tee, color="#EA4335"]; EZH2 -> H3K27me3 [style=dotted, arrowhead=none, label="Degradation Reduces", color="#202124"]; Tumor_Suppressor -> Cell_Cycle_Arrest [label="Promotes", color="#34A853"]; Tumor_Suppressor -> Apoptosis [label="Promotes", color="#34A853"]; }
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of PROTAC EZH2 degraders. These are generalized methods and may require optimization for specific experimental conditions.
Cell Culture
-
SU-DHL-6 cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468): Cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Western Blotting for Protein Degradation
This protocol is used to assess the levels of EZH2 and other proteins of interest following treatment with the degrader.
-
Cell Lysis:
-
Seed cells and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape adherent cells or pellet suspension cells and incubate the lysate on ice for 30 minutes.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against EZH2, EED, SUZ12, H3K27me3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells).
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and a vehicle control for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects early and late apoptotic cells.
-
Cell Treatment and Harvesting:
-
Treat cells with the PROTAC EZH2 degrader for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion and Future Directions
This compound and similar molecules have demonstrated promising preclinical activity in various cancer cell lines, particularly those dependent on EZH2 for their survival and proliferation. The ability of these degraders to eliminate the EZH2 protein offers a potential advantage over small molecule inhibitors, especially in cancers driven by non-catalytic functions of EZH2.
Future research will likely focus on optimizing the pharmacokinetic properties of these degraders for in vivo applications, exploring their efficacy in a broader range of cancer models, and identifying biomarkers to predict patient response. The continued development of EZH2-targeting PROTACs represents a promising strategy in the pursuit of novel epigenetic therapies for cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Patient-Derived Triple-Negative Breast Cancer Organoids Provide Robust Model Systems That Recapitulate Tumor Intrinsic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 6. origene.com [origene.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. ptglab.com [ptglab.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for PROTAC EZH2 Degrader: MS8847
For research use only.
Introduction
This document provides a detailed protocol for the synthesis of MS8847, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and its aberrant activity is implicated in various cancers. MS8847 is a hetero-bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation approach can overcome limitations of traditional enzymatic inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of EZH2.[1][[“]][3]
This protocol is intended for researchers, scientists, and drug development professionals with expertise in organic synthesis.
Data Presentation
The synthesis of MS8847 is a multi-step process. The following table summarizes the key synthetic steps and reported yields for the intermediates and the final product.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Boc Deprotection | Intermediate 9 | Intermediate 10 | 98% |
| 2 | Alkylation | Intermediate 10 | Ester Intermediate | 51% |
| 3 | Saponification | Ester Intermediate | Precursor 1 | 97% |
| 4 | Amide Coupling | Precursor 1 | MS8847 (Compound 8 ) | 19-60% |
Experimental Protocols
The synthesis of MS8847 can be divided into two main stages: the preparation of the key carboxylic acid precursor 1 , and its subsequent coupling with the VHL ligand-linker moiety.
Materials and Reagents
-
Intermediate 9 (as per previously reported procedures)
-
Trifluoroacetic acid (TFA)
-
Ethyl 3-bromopropanoate (B1231587) (11 )
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
Intermediate 18 (VHL ligand with a 10-methylene unit linker)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI)
-
N-Methylmorpholine (NMM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification equipment (rotary evaporator, flash chromatography system, etc.)
Stage 1: Synthesis of Carboxylic Acid Precursor 1
Step 1: Synthesis of Intermediate 10 (Boc Deprotection)
-
Dissolve intermediate 9 in a solution of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield intermediate 10 . The reported yield for this step is 98%.
Step 2: Synthesis of the Ester Intermediate (Alkylation)
-
To a solution of intermediate 10 in N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃) and ethyl 3-bromopropanoate (11 ).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by flash column chromatography to obtain the desired ester intermediate. The reported yield is 51%.
Step 3: Synthesis of Precursor 1 (Saponification)
-
Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the hydrolysis of the ester by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to protonate the carboxylate.
-
Extract the product with an organic solvent and dry over a suitable drying agent.
-
Remove the solvent under reduced pressure to yield the carboxylic acid precursor 1 . The reported yield for this step is 97%.
Stage 2: Synthesis of MS8847 (Compound 8)
Step 4: Amide Coupling
-
To a solution of the carboxylic acid precursor 1 in dimethyl sulfoxide (DMSO), add the VHL ligand-linker intermediate 18 (containing a 10-methylene unit linker).
-
Add the coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxy-7-azabenzotriazole (HOAt).
-
Add N-methylmorpholine (NMM) as a base.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the progress of the reaction by LC-MS.
-
Upon completion, purify the reaction mixture using an appropriate method, such as preparative HPLC, to isolate the final product, MS8847 (Compound 8 ). The reported yield for this type of coupling reaction ranges from 19-60%.
Visualizations
Mechanism of Action of MS8847
The following diagram illustrates the proposed mechanism of action for MS8847 in inducing the degradation of EZH2.
Caption: Mechanism of MS8847-induced EZH2 degradation.
Synthetic Workflow for MS8847
The following diagram outlines the key steps in the chemical synthesis of MS8847.
Caption: Synthetic scheme for the PROTAC EZH2 degrader MS8847.
References
Application Notes and Protocols for EZH2 Degradation Analysis Following "PROTAC EZH2 Degrader-2" Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][4][5] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[6][7][8]
"PROTAC EZH2 Degrader-2" is a heterobifunctional molecule designed to specifically target EZH2 for degradation.[9] It comprises a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase.[9] This ternary complex formation leads to the polyubiquitination of EZH2, marking it for subsequent degradation by the 26S proteasome.[7] This approach not only abrogates the catalytic activity of EZH2 but also eliminates its non-catalytic scaffolding functions.[1][4]
This document provides a detailed protocol for treating cancer cell lines with "this compound" and subsequently analyzing the degradation of EZH2 protein levels using Western blotting.
Signaling Pathway and Mechanism of Action
"this compound" facilitates the degradation of EZH2 by inducing its ubiquitination. The PROTAC molecule simultaneously binds to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to EZH2. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which then degrades the EZH2 protein.
Caption: Mechanism of "this compound" induced EZH2 degradation.
Experimental Protocols
This section details the necessary protocols for cell culture, treatment with "this compound", and subsequent analysis of EZH2 protein levels by Western blot.
Materials and Reagents
Cell Culture and Treatment:
-
Human cancer cell line (e.g., SU-DHL-6, a diffuse large B-cell lymphoma line)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
"this compound" (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Protein Extraction and Quantification:
-
RIPA Lysis Buffer (see recipe below)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Bovine Serum Albumin (BSA) standards
Western Blotting:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EZH2 antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
RIPA Lysis Buffer Recipe (100 mL):
| Component | Final Concentration | Amount |
|---|---|---|
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| NP-40 | 1% | 1 mL |
| Sodium deoxycholate | 0.5% | 5 mL of 10% stock |
| SDS | 0.1% | 1 mL of 10% stock |
| Distilled Water | - | to 100 mL |
Note: Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.[10]
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Step-by-Step Protocol
1. Cell Culture and Seeding:
-
Culture SU-DHL-6 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
2. "this compound" Treatment:
-
Prepare serial dilutions of "this compound" in complete growth medium to achieve final concentrations ranging from 0.037 to 3 µM.[9]
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest PROTAC concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).[9]
3. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6][8][9][11]
-
Prepare a standard curve using the provided BSA standards.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for Western blot analysis (e.g., 20-30 µg per lane).
5. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
6. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibody against EZH2 (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody (e.g., at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin primary antibody (e.g., at a 1:10000 dilution) and its corresponding HRP-conjugated secondary antibody to serve as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the EZH2 band intensity to the corresponding β-actin band intensity.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables for clear comparison.
Table 1: Dose-Dependent Degradation of EZH2
| Treatment Concentration (µM) | EZH2 Band Intensity | β-actin Band Intensity | Normalized EZH2 Level (% of Control) |
|---|---|---|---|
| Vehicle Control (DMSO) | 100 | ||
| 0.037 | |||
| 0.1 | |||
| 0.37 | |||
| 1 |
| 3 | | | |
Table 2: Time-Dependent Degradation of EZH2 at a Fixed Concentration (e.g., 1 µM)
| Treatment Time (hours) | EZH2 Band Intensity | β-actin Band Intensity | Normalized EZH2 Level (% of 0h) |
|---|---|---|---|
| 0 | 100 | ||
| 24 | |||
| 48 |
| 72 | | | |
Conclusion
This protocol provides a comprehensive guide for assessing the efficacy of "this compound" in inducing the degradation of EZH2 in cancer cells. Adherence to this detailed methodology will enable researchers to generate robust and reproducible data on the dose- and time-dependent effects of this PROTAC, which is crucial for its preclinical evaluation and further development as a potential therapeutic agent. The use of appropriate controls and standardized procedures is paramount for the accurate interpretation of the results.
References
- 1. beta Actin Antibody | Proteintech Group [ptglab.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Anti-KMT6 / EZH2 antibody (ab186006) | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. toptipbio.com [toptipbio.com]
- 6. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 7. biocompare.com [biocompare.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of PROTAC EZH2 Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of PROTAC EZH2 degraders in mouse models, a critical step in the preclinical evaluation of these novel therapeutic agents. The protocols and data presented are synthesized from published studies on various EZH2 PROTACs and are intended to serve as a guide for researchers in the field.
Introduction to PROTAC EZH2 Degraders
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins from cells.[1] They consist of a ligand that binds to the protein of interest (in this case, EZH2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[2][3] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][4] This "event-driven" catalytic mechanism allows for sustained protein knockdown at low drug concentrations.[5]
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb repressive complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[6] Dysregulation of EZH2 is implicated in the pathogenesis of numerous cancers, including lymphomas, breast cancer, and prostate cancer, making it a compelling therapeutic target.[6][7] PROTAC-mediated degradation of EZH2 offers a therapeutic advantage over small molecule inhibitors by eliminating both the catalytic and non-catalytic scaffolding functions of the protein.[8][9][10]
Signaling Pathways Involving EZH2
EZH2 is a central regulator of various signaling pathways that are critical for cancer progression. Its primary canonical function is the repression of tumor suppressor genes.[7] However, EZH2 also possesses non-canonical functions, acting as a transcriptional co-activator for oncogenes such as MYC and STAT3.[11] EZH2 has been shown to participate in multiple signaling cascades, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways, to promote cancer cell proliferation, survival, and metastasis.[12]
PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its degradation. This process is catalytic, as the PROTAC molecule is released after inducing ubiquitination and can engage another target protein.
In Vivo Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of a PROTAC EZH2 degrader in a mouse xenograft model. This protocol is based on methodologies reported for various EZH2 PROTACs, including MS8847.[8][13]
Xenograft Mouse Model Protocol
1. Cell Culture and Implantation:
-
Culture human cancer cells (e.g., triple-negative breast cancer cell line MDA-MB-231) under standard conditions.[14]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).
2. Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
3. PROTAC Formulation and Administration:
-
Formulate the PROTAC EZH2 degrader in a vehicle suitable for the chosen route of administration (e.g., intraperitoneal, oral). A common vehicle is 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Administer the PROTAC EZH2 degrader at the desired dose and schedule (e.g., 50 mg/kg, once daily). The control group should receive the vehicle only.
4. Monitoring and Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm EZH2 degradation and downstream effects.
5. Pharmacokinetic (PK) Studies:
-
Administer a single dose of the PROTAC EZH2 degrader to a separate cohort of mice.
-
Collect blood samples at various time points post-dosing.
-
Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 12. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Determining the Potency and Efficacy of PROTAC EZH2 Degrader-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. "PROTAC EZH2 Degrader-2" is a PROTAC designed to target Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.
These application notes provide a comprehensive guide to determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of "this compound". The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achievable. These parameters are crucial for evaluating the potency and efficacy of the degrader. While specific DC50 and Dmax values for "this compound" are not publicly available, this document provides detailed protocols to determine these values experimentally and presents illustrative data from other published EZH2 PROTACs for reference.
EZH2 Signaling Pathway and PROTAC Mechanism of Action
EZH2 is the catalytic subunit of the PRC2 complex, which also includes core components such as EED and SUZ12. PRC2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. This silencing of tumor suppressor genes contributes to cancer development and progression.[1][2] EZH2 is also involved in the regulation of other key cellular processes, including cell cycle progression, differentiation, and apoptosis.[3][4]
"this compound" functions by forming a ternary complex between EZH2 and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome. The degradation of EZH2 leads to a reduction in H3K27me3 levels and the reactivation of tumor suppressor genes, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[5][6]
Caption: EZH2 signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary (Illustrative Examples)
The following table summarizes DC50 and Dmax values for other known EZH2 PROTACs in various cancer cell lines. These values should be considered as a reference point for the expected potency of "this compound", which should be determined experimentally.
| PROTAC Name | Cell Line | Cancer Type | DC50 | Dmax (%) | Reference |
| MS8815 | MDA-MB-453 | Triple-Negative Breast Cancer | 140 nM | >90% | [7] |
| UNC6852 | DB | Diffuse Large B-cell Lymphoma | 0.67 ± 0.24 µM | 94% | [3] |
| MS8847 | MV4;11 | Acute Myeloid Leukemia | ~0.1 µM | >90% |
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the general workflow for determining the DC50 and Dmax values of "this compound".
Caption: Experimental workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells and treating them with "this compound". SU-DHL-6 cells are mentioned as a responsive cell line.[5][6]
Materials:
-
SU-DHL-6 cell line (or other relevant cancer cell lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
"this compound" (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere or stabilize for 24 hours.
-
PROTAC Preparation: Prepare serial dilutions of "this compound" in complete growth medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Treatment: Remove the existing medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for protein degradation.
Protocol 2: Western Blotting for EZH2 Degradation
This protocol details the steps for quantifying the levels of EZH2 protein following PROTAC treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2 and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the EZH2 band intensity to the loading control.
-
Protocol 3: Data Analysis for DC50 and Dmax Determination
Procedure:
-
Calculate Percent Degradation: For each PROTAC concentration, calculate the percentage of EZH2 degradation relative to the vehicle control using the following formula: % Degradation = (1 - (Normalized EZH2 intensity in treated sample / Normalized EZH2 intensity in vehicle control)) * 100
-
Generate Dose-Response Curve: Plot the percentage of EZH2 degradation against the logarithm of the PROTAC concentration.
-
Determine DC50 and Dmax:
-
Dmax: The maximum percentage of degradation observed in the dose-response curve.
-
DC50: The concentration of the PROTAC that results in 50% of the maximal degradation. This can be calculated by fitting the data to a four-parameter logistic curve using software such as GraphPad Prism.
-
Conclusion
These application notes provide a framework for the systematic evaluation of "this compound". By following the detailed protocols, researchers can accurately determine the DC50 and Dmax values, which are essential for characterizing the degrader's potency and efficacy. The provided diagrams and illustrative data offer a comprehensive understanding of the EZH2 signaling pathway, the PROTAC's mechanism of action, and the experimental procedures involved in its characterization. This information will aid in the advancement of research and development of novel targeted protein degraders for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation of Polycomb Repressive Complex 2 with an EED-targeted Bivalent Chemical Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EZH2 Downstream Signaling with PROTAC EZH2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC EZH2 Degrader-2 to investigate the downstream signaling pathways of Enhancer of Zeste Homolog 2 (EZH2). This document includes detailed protocols for key experiments and summarizes relevant quantitative data to facilitate experimental design and data interpretation.
Introduction to EZH2 and PROTAC Technology
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] EZH2 plays a critical role in various cellular processes, including cell differentiation, proliferation, and stem cell maintenance.[3] Dysregulation of EZH2 activity is implicated in the development and progression of numerous cancers, making it a compelling therapeutic target.[4]
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer an alternative therapeutic strategy to traditional enzyme inhibitors. PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system.[5] A PROTAC molecule consists of a ligand that binds to the protein of interest (in this case, EZH2), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.[5] this compound is a PROTAC designed to specifically target EZH2 for degradation, thereby enabling the study of both its catalytic and non-catalytic functions.[6]
Mechanism of Action of this compound
This compound is a chemical tool designed to induce the selective degradation of the EZH2 protein.[6] It is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as MDM2.[6] By bringing EZH2 into close proximity with the E3 ligase, the degrader facilitates the transfer of ubiquitin molecules to EZH2, marking it for degradation by the 26S proteasome.[5] This degradation leads to a reduction in total EZH2 protein levels and a subsequent decrease in H3K27me3 marks on target gene promoters, resulting in the reactivation of tumor suppressor genes and inhibition of cancer cell proliferation.[6]
Data Presentation
The following tables summarize the quantitative data for various PROTAC EZH2 degraders from published studies, providing a reference for expected efficacy.
Table 1: In Vitro Degradation and Proliferation Inhibition of EZH2 PROTACs
| PROTAC Name | Cell Line | DC₅₀ (EZH2 Degradation) | IC₅₀ (Cell Proliferation) | Dmax (Maximum Degradation) | Reference |
| MS8847 | EOL-1 (AML) | 34.4 ± 10.7 nM | Not Reported | Not Reported | [7] |
| MS177 | MV4;11 (AML) | Not Reported | Not Reported | Not Reported | [8] |
| E7 | Various Cancer Cells | Not Reported | Not Reported | Not Reported | [9] |
| This compound | SU-DHL-6 (Lymphoma) | Effective at 0.037-3 µM | Potent inhibition at 0.37-30 µM | Not Reported | [1] |
Table 2: Effects of this compound on PRC2 Complex and Cell Viability
| Cell Line | Treatment Concentration | Effect on PRC2 Components | Effect on Cell Proliferation | Reference |
| SU-DHL-6 | 0.037-3 µM (24-72h) | Degrades EZH2, EED, and SUZ12 | Exhibits antiproliferative activity | [1] |
| SU-DHL-6 (EZH2 Y614N) | 0.37-30 µM (48h) | Not specified | More potent inhibition than in WT | [1] |
| HBL-1 (EZH2 WT) | 0.37-30 µM (48h) | Not specified | Less potent inhibition than in mutant | [1] |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below.
Western Blotting for EZH2 Degradation
This protocol is for verifying the degradation of EZH2 and other PRC2 components in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-EED, anti-SUZ12, anti-H3K27me3, anti-H3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Quantitative PCR (qPCR) for EZH2 Target Gene Expression
This protocol measures changes in the expression of known EZH2 target genes following treatment with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CDKN1A, ADRB2) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting and extract total RNA.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression in treated samples relative to the control. An upregulation of target genes is expected upon EZH2 degradation.
Chromatin Immunoprecipitation (ChIP) for H3K27me3 Modification
This protocol assesses the changes in H3K27me3 levels at specific gene promoters after EZH2 degradation.
Materials:
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and chromatin shearing buffers
-
Sonicator or micrococcal nuclease for chromatin fragmentation
-
ChIP-grade anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers with varying salt concentrations
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking and Cell Harvest: Treat cells with this compound. Cross-link proteins to DNA with formaldehyde and then quench with glycine. Harvest the cells.
-
Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of EZH2 target genes to quantify the enrichment of H3K27me3. A decrease in H3K27me3 enrichment is expected.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: EZH2 Downstream Signaling Pathway.
Caption: Mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. Item - Chromatin immunoprecipitation (ChIP) using IgG isotype control, anti-Ezh2, and anti-H3K27me3 antibodies. - Public Library of Science - Figshare [plos.figshare.com]
- 5. origene.com [origene.com]
- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lentiviral shRNA Knockdown of EZH2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the experimental knockdown of Enhancer of Zeste Homolog 2 (EZH2) using a lentiviral-mediated short hairpin RNA (shRNA) approach. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][2][3] Its dysregulation is implicated in various cancers, making it a significant target for therapeutic development.
These protocols and notes are intended to provide a robust framework for researchers to effectively silence EZH2 expression in target cells, validate the knockdown, and assess its phenotypic consequences.
I. Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the efficiency of EZH2 knockdown and its effect on cell viability.
Table 1: EZH2 Knockdown Efficiency
| Cell Line | Method of Knockdown | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| PC3 (Prostate Cancer) | Lentiviral shRNA | >90% reduction | Significant reduction | [4] |
| K562 (Leukemia) | Lentiviral shRNA (shRNA 1) | ~60% reduction | Significant reduction | [5] |
| K562 (Leukemia) | Lentiviral shRNA (shRNA 2) | ~70% reduction | Significant reduction | [5] |
| LL29 (Fibroblast) | Lentiviral shRNA | Not specified | Significant reduction | [6] |
| A549 (Lung Cancer) | Lentiviral shRNA | Significant reduction | Significant reduction | [7] |
Table 2: Effect of EZH2 Knockdown on Cell Viability
| Cell Line | Assay | Effect on Cell Viability | Reference |
| PC3 (Prostate Cancer) | Trypan Blue Exclusion | Strong growth inhibition | [4] |
| H1299 (Lung Cancer) | Not specified | Growth inhibition | [4] |
| RKO (Colon Cancer) | Not specified | Growth inhibition | [4] |
| A549 (Lung Cancer) | Colony Formation | Reduced colony formation | [7] |
| LLC (Lewis Lung Carcinoma) | Colony Formation | Reduced colony formation | [7] |
II. Experimental Protocols
This section details the methodologies for lentiviral shRNA production, transduction of target cells, and validation of EZH2 knockdown.
A. Lentiviral Particle Production
This protocol describes the generation of replication-incompetent lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing EZH2-specific shRNA and a selection marker (e.g., puromycin (B1679871) resistance)
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000 or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
0.45 µm syringe filter
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid Preparation: In separate sterile tubes, prepare the following DNA-transfection reagent complexes in Opti-MEM:
-
Tube A: Dilute the transfer plasmid and packaging plasmids.
-
Tube B: Dilute the transfection reagent.
-
-
Complex Formation: Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
Transfection: Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the transfection medium with fresh complete growth medium.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Centrifuge the collected supernatant to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C.
B. Lentiviral Transduction of Target Cells
This protocol outlines the steps for infecting target cells with the produced lentiviral particles.
Materials:
-
Target cells
-
Lentiviral particles (from section II.A)
-
Complete growth medium
-
Polybrene (hexadimethrine bromide)
-
Selection antibiotic (e.g., puromycin)
Protocol:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate to reach 50-70% confluency on the day of transduction.[8]
-
Transduction:
-
Thaw the lentiviral particle aliquot on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency by neutralizing the charge repulsion between the virus and the cell membrane.[9]
-
Remove the culture medium from the cells and add the transduction medium containing the desired amount of lentiviral particles (this should be optimized by determining the Multiplicity of Infection, MOI).
-
-
Incubation: Incubate the cells with the viral particles for 18-24 hours at 37°C in a CO2 incubator.[8][10]
-
Medium Change: After incubation, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48-72 hours post-transduction, begin selection by adding the appropriate concentration of the selection antibiotic (e.g., puromycin) to the culture medium. The optimal concentration should be determined by a kill curve experiment for each cell line.[10]
-
Expansion: Continue to culture the cells in the presence of the selection antibiotic, changing the medium every 2-3 days, until resistant colonies are formed. Expand these colonies for further analysis.
C. Validation of EZH2 Knockdown
It is crucial to validate the knockdown of EZH2 at both the mRNA and protein levels.
1. Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for EZH2 and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction: Extract total RNA from both the EZH2-knockdown and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, EZH2-specific primers, and housekeeping gene primers.
-
Data Analysis: Calculate the relative expression of EZH2 mRNA in the knockdown cells compared to the control cells using the ΔΔCt method, normalizing to the housekeeping gene.[11]
2. Western Blot for Protein Level Analysis
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibodies: anti-EZH2 and anti-loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the EZH2-knockdown and control cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-EZH2 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the intensity of the EZH2 band in the knockdown cells to the control cells, normalizing to the loading control.
D. Cell Viability Assay
The effect of EZH2 knockdown on cell proliferation and viability can be assessed using various assays. The CCK-8 assay is a sensitive colorimetric assay for the determination of the number of viable cells.
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the EZH2-knockdown and control cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[12]
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
Assay: At each time point, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[12]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[12]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability relative to the control cells at each time point.
III. Visualizations
A. Experimental Workflow
Caption: Workflow for EZH2 knockdown using lentiviral shRNA.
B. EZH2 Signaling Pathway
Caption: EZH2-mediated gene silencing via H3K27 trimethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibiting EZH2 targets atypical teratoid rhabdoid tumor by triggering viral mimicry via both RNA and DNA sensing pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PROTAC EZH2 Degrader-2 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its overexpression and hyperactivity are implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. While EZH2 inhibitors have shown clinical promise, their efficacy can be limited. Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic strategy by inducing the targeted degradation of EZH2, rather than merely inhibiting its enzymatic activity. This approach has the potential to overcome some of the limitations of small molecule inhibitors.
This document provides detailed application notes and protocols for the use of PROTAC EZH2 degraders, with a focus on their application in combination with other cancer therapies to achieve synergistic anti-tumor effects. The information is primarily based on preclinical studies of the PROTAC EZH2 degrader MS1943 . At present, there is limited publicly available information on the use of UNC6852 and "PROTAC EZH2 Degrader-2" (Compound E-3P-MDM2) in combination therapies.
Featured PROTAC EZH2 Degrader: MS1943
MS1943 is a first-in-class, selective EZH2 degrader that operates via a hydrophobic tagging mechanism, leading to the proteasomal degradation of the EZH2 protein. It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer models, particularly in hematological malignancies like Burkitt's lymphoma.
Combination Therapy Applications with MS1943
Preclinical studies have highlighted the synergistic potential of MS1943 when combined with other targeted cancer therapies. This section details the findings from these studies.
Combination of MS1943 with Ibrutinib in Burkitt's Lymphoma
Rationale: Both EZH2 and Bruton's tyrosine kinase (BTK) are key drivers in the progression of hematological malignancies. The BTK inhibitor, Ibrutinib, is a standard-of-care treatment for several B-cell lymphomas. The combination of an EZH2 degrader with a BTK inhibitor aims to simultaneously target two critical signaling pathways to achieve a synergistic anti-tumor effect.
Key Findings:
-
The combination of MS1943 and Ibrutinib significantly suppressed the proliferation of Burkitt's lymphoma cell lines (RPMI1788, Ramos, and Daudi) to a greater extent than either single agent or the combination of the EZH2 inhibitor Tazemetostat with Ibrutinib[1][2].
-
The combination therapy induced a significant increase in apoptosis in Burkitt's lymphoma cells[2][3].
-
A notable cell cycle arrest at the G2/M phase was observed in cells treated with the combination of MS1943 and Ibrutinib[2].
-
The synergistic effect is mediated, at least in part, through the upregulation of the miR29B-mediated p53 signaling pathway, leading to increased expression of pro-apoptotic proteins such as PUMA and BAX, and subsequent cleavage of PARP and caspase-3[2][3].
Quantitative Data Summary:
| Cell Line | Treatment (72h) | Cell Viability (% of Control) | Apoptosis (%) | G2/M Phase Cells (%) | Reference |
| Ramos | 5 µM Ibrutinib | ~80% | - | - | [2] |
| 5 µM MS1943 | ~70% | - | - | [2] | |
| 5 µM Ibrutinib + 5 µM MS1943 | ~40% | Significantly Increased | Increased | [2] | |
| Daudi | 5 µM Ibrutinib | ~85% | - | - | [2] |
| 5 µM MS1943 | ~60% | - | - | [2] | |
| 5 µM Ibrutinib + 5 µM MS1943 | ~30% | Significantly Increased | Increased | [2] |
Signaling Pathway Diagram:
Caption: MS1943 and Ibrutinib combination signaling pathway.
Combination of MS1943 with Lapatinib (B449) in Burkitt's Lymphoma
Rationale: Lapatinib is a dual tyrosine kinase inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of these receptors is observed in some lymphomas and is associated with cell growth and proliferation. Combining an EZH2 degrader with a dual EGFR/HER2 inhibitor presents a novel strategy to co-target epigenetic and cell surface receptor signaling pathways.
Key Findings:
-
The combination of MS1943 and lapatinib demonstrated synergistic effects in reducing the proliferation of Burkitt's lymphoma cell lines (Ramos and Daudi)[1][4].
-
This combination induced apoptosis in Daudi cells and led to cell cycle arrest at the S and G2/M phases in both Ramos and Daudi cells[1][4].
-
The pro-apoptotic effect was associated with the upregulation of Bax expression[4].
Quantitative Data Summary:
| Cell Line | Treatment (72h) | Cell Viability (% of Control) | Apoptosis (Daudi cells) | Cell Cycle Arrest (S and G2/M) | Reference |
| Ramos | 2.5-10 µM Lapatinib | Dose-dependent decrease | - | Increased | [4] |
| 2.5-10 µM MS1943 | Dose-dependent decrease | - | Increased | [4] | |
| Combination | Synergistic Decrease | - | Significantly Increased | [4] | |
| Daudi | 2.5-10 µM Lapatinib | Dose-dependent decrease | - | Increased | [4] |
| 2.5-10 µM MS1943 | Dose-dependent decrease | Increased | Increased | [4] | |
| Combination | Synergistic Decrease | Significantly Increased | Significantly Increased | [4] |
Experimental Workflow Diagram:
Caption: Experimental workflow for MS1943 and Lapatinib combination studies.
Combination of a dEZH2 (PROTAC EZH2 degrader) with a METTL3 Inhibitor in Burkitt's Lymphoma
Rationale: METTL3 is an RNA methyltransferase that plays a role in oncogenesis by regulating the expression of key cancer-related genes. There is evidence that METTL3 can modulate the protein levels of EZH2. Therefore, dual targeting of EZH2 degradation and METTL3 inhibition is a rational approach to enhance anti-tumor activity.
Key Findings:
-
The combination of a PROTAC-based EZH2 degrader (dEZH2, MS1943) and a METTL3 inhibitor (iMETTL3) significantly inhibited the growth of Daudi and Ramos Burkitt's lymphoma cells in a dose-dependent manner[5].
-
The combination treatment markedly suppressed cell proliferation and induced apoptosis, which was confirmed by Annexin V/PI staining[5].
-
Flow cytometry analysis revealed a G2/M phase arrest in the cell cycle[5].
-
Western blot analysis showed increased levels of cleaved PARP, cleaved caspase-3, and p53, indicating an enhancement of the p53-dependent apoptosis pathway[5].
Quantitative Data Summary:
| Cell Line | Treatment | Effect | Observation | Reference |
| Daudi & Ramos | dEZH2 (2.5-10 µM) + iMETTL3 (2.5-10 µM) | Cell Growth | Significant dose-dependent inhibition | [5] |
| Apoptosis | Marked increase in apoptotic cells | [5] | ||
| Cell Cycle | G2/M phase arrest | [5] | ||
| Protein Expression | Increased cleaved PARP, cleaved caspase-3, p53 | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To assess the effect of single and combination drug treatments on the proliferation of cancer cells.
Materials:
-
Burkitt's lymphoma cell lines (e.g., Ramos, Daudi, RPMI1788)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MS1943, Ibrutinib, Lapatinib, METTL3 inhibitor (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed the cells at a density of 2 x 10^4 cells/well in 100 µL of complete medium in a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the single drugs and their combinations in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 10 µL of the drug solutions to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 5 x 10^5 cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-caspase-3, anti-cleaved caspase-3, anti-p53, anti-PUMA, anti-Bax, anti-β-actin or -GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Conclusion
The PROTAC EZH2 degrader MS1943, when used in combination with other targeted therapies such as Ibrutinib and Lapatinib, or with inhibitors of other key cellular pathways like METTL3, demonstrates significant synergistic anti-cancer effects in preclinical models of Burkitt's lymphoma. These combinations lead to enhanced inhibition of cell proliferation, increased apoptosis, and cell cycle arrest. The detailed protocols provided herein offer a framework for researchers to investigate these and other potential combination strategies involving PROTAC EZH2 degraders. Further research is warranted to explore the full therapeutic potential of these combination approaches in a broader range of cancers and to translate these promising preclinical findings into clinical applications.
References
- 1. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt's Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overcoming the therapeutic limitations of EZH2 inhibitors in Burkitt’s lymphoma: a comprehensive study on the combined effects of MS1943 and Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Dual Targeting of EZH2 Degradation and EGFR/HER2 Inhibition for Enhanced Efficacy against Burkitt’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Effects of Combined PROTAC-based EZH2 Degrader and METTL3 Inhibitor in Burkitt’s Lymphoma [kjcls.org]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of PROTAC EZH2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. PROTAC EZH2 Degrader-2 is a novel heterobifunctional molecule designed to selectively target Enhancer of Zeste Homolog 2 (EZH2) for degradation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][3]
Unlike traditional small molecule inhibitors that only block the catalytic function of EZH2, this compound aims to remove the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic oncogenic functions.[2][4][5] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and detailed protocols for its analysis.
Mechanism of Action
This compound functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the polyubiquitination of EZH2, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to target another EZH2 protein, acting in a catalytic manner.[6]
Caption: Mechanism of Action of this compound.
Pharmacokinetic (PK) Analysis
The pharmacokinetic profile of this compound is crucial for determining its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn inform appropriate dosing regimens.[7] Due to their larger molecular weight compared to traditional small molecules, PROTACs can present unique pharmacokinetic challenges.[6]
Data Presentation: In Vivo Pharmacokinetics in Rodents
The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single intravenous (IV) and oral (PO) administration.
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.1 | 2 |
| AUC (ng·h/mL) | 3200 | 4500 |
| Half-life (t½) (h) | 4.5 | 5.2 |
| Clearance (mL/min/kg) | 10.4 | - |
| Volume of Distribution (L/kg) | 3.8 | - |
| Oral Bioavailability (%) | - | 28 |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol describes the quantification of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation) a. Thaw frozen plasma samples on ice. b. To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[8] e. Transfer the supernatant to a new 96-well plate for analysis.
2. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[9] ii. Mobile Phase A: 0.1% formic acid in water. iii. Mobile Phase B: 0.1% formic acid in acetonitrile. iv. Gradient: A suitable gradient to ensure separation from plasma components (e.g., 5-95% B over 5 minutes).[9] v. Flow Rate: 0.4 mL/min. vi. Injection Volume: 5 µL. b. Tandem Mass Spectrometry: i. Ionization Mode: Positive electrospray ionization (ESI+). ii. Detection: Multiple Reaction Monitoring (MRM). iii. MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
3. Data Analysis a. Construct a calibration curve using standard samples of known concentrations. b. Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve. c. Use pharmacokinetic software (e.g., WinNonlin) to calculate PK parameters.[7]
Pharmacodynamic (PD) Analysis
Pharmacodynamic analysis assesses the effect of this compound on its target protein, EZH2, and downstream biological markers. Key PD endpoints include the extent and duration of EZH2 protein degradation and the reduction in H3K27me3 levels.
Data Presentation: In Vitro and In Vivo Pharmacodynamics
In Vitro EZH2 Degradation in Cancer Cell Lines
| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |
| SU-DHL-6 (Lymphoma) | 24 | 15 | >95 |
| MDA-MB-468 (Breast Cancer) | 24 | 25 | >90 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.
In Vivo Target Engagement in Tumor Xenografts
| Time Post-Dose (h) | EZH2 Degradation (%) | H3K27me3 Reduction (%) |
| 4 | 60 | 45 |
| 8 | 85 | 70 |
| 24 | >90 | 85 |
| 48 | 75 | 60 |
| 72 | 40 | 30 |
Experimental Protocol: Western Blot Analysis of EZH2 and H3K27me3
This protocol details the measurement of EZH2 and H3K27me3 protein levels in cell lysates or tumor homogenates by Western blotting.
1. Sample Preparation a. Cell Lysates: i. Treat cells with varying concentrations of this compound for the desired time. ii. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. b. Tumor Homogenates: i. Excise tumors from treated animals at specified time points. ii. Homogenize the tissue in lysis buffer on ice. c. Determine protein concentration using a BCA or Bradford assay.[1]
2. SDS-PAGE and Protein Transfer a. Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane.[1]
3. Immunoblotting a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[1] b. Incubate the membrane with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
4. Detection and Analysis a. Apply an enhanced chemiluminescence (ECL) substrate. b. Capture the signal using a digital imaging system. c. Quantify band intensities using densitometry software (e.g., ImageJ).[1] d. Normalize the EZH2 and H3K27me3 signals to the loading control.
Caption: Workflow for in vivo PK/PD analysis.
Signaling Pathway Perturbation
By degrading EZH2, this compound reduces H3K27me3 levels at the promoter regions of target genes. This leads to the reactivation of tumor suppressor genes that were previously silenced, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.
Caption: Downstream effects of EZH2 degradation.
Conclusion
This compound offers a promising therapeutic strategy by effectively inducing the degradation of EZH2. The protocols and data presented in these application notes provide a framework for researchers to assess the pharmacokinetic and pharmacodynamic properties of this and similar molecules. A thorough understanding of the relationship between drug exposure and target engagement is essential for the successful preclinical and clinical development of PROTAC-based therapies.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. sciex.com [sciex.com]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR-Cas9 Knockout of EZH2 in Comparative Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CRISPR-Cas9 technology to generate EZH2 knockout cell lines for comparative studies. This document includes an overview of EZH2's function, detailed protocols for gene knockout and subsequent analysis, and expected outcomes based on published data.
Introduction to EZH2
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] As part of the PRC2 complex, which also includes core components SUZ12 and EED, EZH2 is primarily responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4][5] This silencing of target genes plays a crucial role in various cellular processes, including cell fate decisions, cell cycle regulation, differentiation, and apoptosis.[6][7]
Dysregulation of EZH2 has been implicated in the progression of numerous cancers, where its overexpression often leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2][8] Consequently, EZH2 has emerged as a significant target for cancer therapy and drug development.[8] Beyond its canonical role within PRC2, EZH2 can also have non-canonical functions, acting independently of the complex to activate gene expression.[2]
Creating a stable knockout of the EZH2 gene using CRISPR-Cas9 technology in a relevant cell line provides a powerful model for comparative studies. By comparing the phenotype and molecular characteristics of EZH2 knockout cells to their wild-type counterparts, researchers can elucidate the specific roles of EZH2 in various biological processes and identify potential therapeutic vulnerabilities.
Data Presentation: Quantitative Outcomes of EZH2 Knockout
The following tables summarize quantitative data from various studies that have investigated the effects of EZH2 knockout or inhibition. These tables provide a baseline for expected outcomes in your own experiments.
Table 1: Effect of EZH2 Knockout on Cell Proliferation
| Cell Line | Method of EZH2 Disruption | Proliferation Assay | Result | Reference |
| TCC (Bladder Cancer) | shRNA knockdown | Cell Count | ~50-70% decrease in cell number after 13 days | [9] |
| G-401 (Rhabdoid Tumor) | CRISPR-Cas9 knockout (sgRNA) | Proliferation Rate | Reduced proliferation rate at 6 and 9 days post-infection | [10] |
| MEFs (Mouse Embryonic Fibroblasts) | Conditional knockout (4-OH-T) | Proliferation Assay | ~40-50% decrease in proliferation | [8] |
| A549 (Lung Cancer) | siRNA knockdown | MTT Assay | Decreased cell viability | [11] |
| hDPCs (Human Dental Pulp Cells) | shRNA knockdown | CCK-8 Assay | Decreased cell growth | [12] |
Table 2: Effect of EZH2 Knockout on Apoptosis
| Cell Line | Method of EZH2 Disruption | Apoptosis Assay | Result | Reference |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | EZH2 inhibition | Apoptosis Assay | Increased apoptosis | [13] |
| A549 (Lung Cancer) | siRNA knockdown | Flow Cytometry (Annexin V/PI) | Increased percentage of apoptotic cells | [11] |
| MOLT-4 (T-ALL) | siRNA knockdown | Flow Cytometry (Annexin V/PI) | No significant effect on apoptosis | [14] |
| DLBCL (Diffuse Large B-cell Lymphoma) | EZH2 inhibitor (EI1) | Apoptosis Assay | Induction of apoptosis | [8] |
| Post-burn Skin Fibroblasts | EZH2-mediated suppression of lncRNA-LET | Flow Cytometry | Inhibition of EZH2 promotes apoptosis | [15] |
Table 3: Effect of EZH2 Knockout on Cell Cycle
| Cell Line | Method of EZH2 Disruption | Cell Cycle Analysis | Result | Reference |
| Breast Cancer Cells | EZH2 knockdown | Flow Cytometry (PI staining) | G2/M cell-cycle arrest | [16] |
| DLBCL (Diffuse Large B-cell Lymphoma) | EZH2 inhibitor (EI1) | Cell Cycle Analysis | Cell cycle arrest | [8] |
| HNSCC (Head and Neck Squamous Cell Carcinoma) | EZH2 inhibition | Cell Cycle Analysis | Cell cycle arrest | |
| Multiple Myeloma Cells | EZH2 inhibitor (GSK126) | Flow Cytometry | G1 arrest | [17] |
| Goat SSCs | EZH2 knockdown | Flow Cytometry | G2/M phase block |
Table 4: Effect of EZH2 Knockout on Target Gene Expression
| Cell Line | Method of EZH2 Disruption | Target Gene(s) | Method of Analysis | Result (Fold Change) | Reference |
| Neural Stem Cells (NSCs) | shRNA knockdown | Various EZH2 targets | qRT-PCR | 3-10 fold increase in expression of repressed genes | [18] |
| Pro-B and DN3 cells | Conditional knockout | p19 | qRT-PCR | Increased mRNA expression | [19] |
| Ezh2Δ/Δp53Δ/Δ leukemic DN2 cells | Conditional knockout | PRC2 target genes | Microarray | Positive enrichment of upregulated genes | [20] |
| BXPC-3 (Pancreatic Cancer) | shRNA knockdown | EZH2 | qRT-PCR | Significant decrease in EZH2 mRNA | [21] |
| Ezh2a mutant MEFs | Point mutation | 521 genes upregulated, 321 downregulated | RNA-seq | Differential gene expression | [22] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the generation and analysis of EZH2 knockout cell lines.
Protocol 1: CRISPR-Cas9 Mediated Knockout of EZH2
This protocol outlines the steps for generating EZH2 knockout cell lines using a plasmid-based CRISPR-Cas9 system.
1. sgRNA Design and Cloning:
-
Design: Use online tools (e.g., Benchling, CHOPCHOP) to design at least two sgRNAs targeting an early exon of the EZH2 gene. Ensure the sgRNA has a high on-target score and low off-target predictions. The target sequence should be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
-
Oligo Synthesis: Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Cloning: Anneal the complementary oligos and clone them into the BsmBI-digested Cas9 vector. Verify the correct insertion by Sanger sequencing.
2. Transfection:
-
Cell Plating: Plate the target cells in a 6-well plate 18-24 hours before transfection to achieve 70-80% confluency on the day of transfection.
-
Transfection Reagent: Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.
-
Plasmid Delivery: Transfect the cells with the Cas9-sgRNA plasmid. Include a negative control (e.g., a scrambled sgRNA) and a positive control (e.g., a plasmid expressing only GFP) to monitor transfection efficiency.
3. Single-Cell Cloning:
-
Enrichment (Optional): If using a fluorescent reporter (e.g., GFP), enrich the transfected population 48-72 hours post-transfection using Fluorescence-Activated Cell Sorting (FACS).
-
Limiting Dilution: Serially dilute the transfected cells into 96-well plates to achieve a concentration of a single cell per well.
-
Colony Expansion: Culture the single-cell clones for 2-3 weeks, monitoring for colony formation. Expand the viable clones into larger culture vessels.
4. Validation of EZH2 Knockout:
-
Genomic DNA Extraction: Extract genomic DNA from the expanded clones.
-
PCR Amplification: Amplify the genomic region surrounding the sgRNA target site.
-
Sequencing: Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Perform Western blotting to confirm the absence of EZH2 protein expression (see Protocol 2).
-
Functional Validation: Confirm the loss of EZH2 methyltransferase activity by assessing H3K27me3 levels via Western blot (see Protocol 2).
Protocol 2: Western Blot Analysis of EZH2 and H3K27me3
This protocol is for validating the knockout of EZH2 and assessing its functional consequence on H3K27me3 levels.
1. Protein Extraction:
-
Cell Lysis: Lyse wild-type and EZH2 knockout cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Histone Extraction (for H3K27me3): For histone analysis, perform acid extraction of histones from the nuclear fraction.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Transfer:
-
Gel Electrophoresis: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against EZH2 and H3K27me3. Use an antibody against a loading control (e.g., GAPDH for total protein, Histone H3 for histone extracts).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Chemiluminescence: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for EZH2 Target Genes
This protocol is to assess the transcriptional changes of known EZH2 target genes following its knockout.
1. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: Isolate total RNA from wild-type and EZH2 knockout cells using a commercial kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
2. qRT-PCR:
-
Primer Design: Design or obtain validated primers for your EZH2 target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Reaction Setup: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR system.
3. Data Analysis:
-
Relative Quantification: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the knockout cells to the wild-type cells.
Protocol 4: Cell Proliferation Assay
This protocol measures the effect of EZH2 knockout on cell proliferation.
1. Cell Seeding:
-
Seed an equal number of wild-type and EZH2 knockout cells into multiple wells of a 96-well plate.
2. Proliferation Measurement (Choose one):
-
Direct Cell Counting: At various time points (e.g., 24, 48, 72, 96 hours), trypsinize and count the cells from triplicate wells using a hemocytometer or an automated cell counter.
-
MTT/XTT Assay: At each time point, add MTT or XTT reagent to the wells and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
3. Data Analysis:
-
Plot the cell number or absorbance values against time to generate growth curves for both cell lines.
Protocol 5: Apoptosis Assay
This protocol quantifies the level of apoptosis in EZH2 knockout cells compared to wild-type cells.
1. Cell Preparation:
-
Culture wild-type and EZH2 knockout cells to the desired confluency.
2. Staining:
-
Harvest the cells and resuspend them in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
4. Data Analysis:
-
Quantify the percentage of cells in each quadrant and compare the apoptotic populations between the wild-type and EZH2 knockout cells.
Protocol 6: Cell Cycle Analysis
This protocol determines the effect of EZH2 knockout on cell cycle distribution.
1. Cell Fixation:
-
Harvest wild-type and EZH2 knockout cells.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
2. Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
3. Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
4. Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
Mandatory Visualizations
Caption: EZH2 signaling pathway within the PRC2 complex.
Caption: Workflow for CRISPR-Cas9 mediated gene knockout.
References
- 1. researchgate.net [researchgate.net]
- 2. EZH2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EZH2-mediated suppression of lncRNA-LET promotes cell apoptosis and inhibits the proliferation of post-burn skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dynamic Changes in Ezh2 Gene Occupancy Underlie Its Involvement in Neural Stem Cell Self-Renewal and Differentiation towards Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EZH2 regulates the developmental timing of effectors of the pre-antigen receptor checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ezh2 loss propagates hypermethylation at T cell differentiation–regulating genes to promote leukemic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. EZH2 variants derived from cryptic splice sites govern distinct epigenetic patterns during embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming the hook effect with "PROTAC EZH2 Degrader-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC EZH2 Degrader-2. The information herein is intended to assist in overcoming common experimental challenges, with a particular focus on the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the targeted degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is involved in transcriptional repression through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] The degrader functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2, marking it for degradation by the proteasome.[4][5] The degradation of EZH2 can lead to the disruption of the PRC2 complex and the subsequent reduction of H3K27me3 levels.[1][6]
Q2: What is the "hook effect" and how does it pertain to this compound?
A2: The hook effect is a phenomenon observed in PROTAC experiments where an increase in the concentration of the degrader beyond an optimal point results in a decrease in the degradation of the target protein.[4][7] This occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes with either the target protein (EZH2) or the E3 ligase, rather than the productive ternary complex (EZH2-PROTAC-E3 Ligase) that is necessary for degradation.[7][8] This leads to a characteristic bell-shaped dose-response curve.[9]
Q3: My this compound is not inducing degradation of the target protein. What are some common reasons for this?
A3: Several factors can contribute to a lack of degradation. These include:
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[7]
-
Inefficient Ternary Complex Formation: The linker connecting the EZH2 binder and the E3 ligase ligand is crucial for the formation of a stable and productive ternary complex. An improperly designed linker can prevent effective degradation.[10]
-
Low Expression of the Recruited E3 Ligase: The chosen E3 ligase must be expressed in the cell line being used.[10]
-
Instability of the PROTAC: The PROTAC molecule may be unstable in the cell culture medium.[7]
-
Suboptimal Experimental Conditions: Cell passage number, confluency, and overall health can impact the efficiency of the ubiquitin-proteasome system.[7]
Q4: How can I confirm that the observed degradation of EZH2 is proteasome-mediated?
A4: To verify that this compound is inducing proteasome-mediated degradation, you can perform a co-treatment experiment with a proteasome inhibitor, such as MG132. Pre-treatment with a proteasome inhibitor should prevent the degradation of EZH2, resulting in a restoration of EZH2 protein levels compared to cells treated with the PROTAC alone.[4]
Troubleshooting Guide: Overcoming the Hook Effect
A significant hook effect can complicate the determination of optimal dosing and lead to misinterpretation of experimental results. The following troubleshooting guide provides strategies to mitigate this phenomenon.
Problem: A bell-shaped dose-response curve is observed, indicating a significant hook effect in your cellular degradation assay (e.g., Western Blot).
Possible Causes and Solutions:
-
Suboptimal PROTAC Concentration: The concentrations being tested are too high, favoring the formation of binary complexes.
-
Solution: Perform a Wide Dose-Response Study. It is crucial to test a broad range of PROTAC concentrations, including very low (nanomolar) and very high (micromolar) ranges. This will help to fully characterize the dose-response curve and identify the optimal concentration window for maximal degradation.[7][9]
-
-
Inefficient Ternary Complex Formation: The equilibrium between binary and ternary complexes may strongly favor the binary state at higher concentrations.
-
Solution 1: Enhance Ternary Complex Cooperativity. Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[7]
-
Solution 2: Modify the Linker. Systematically altering the length, rigidity, and chemical composition of the linker can identify an optimal configuration that facilitates productive ternary complex formation.[11]
-
Solution 3: Utilize a Different E3 Ligase. Experimenting with different E3 ligase ligands may lead to a PROTAC with more favorable ternary complex formation properties and a reduced hook effect.[7]
-
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[12] The following tables summarize representative data for EZH2 PROTACs in various cancer cell lines.
Table 1: In Vitro Degradation of EZH2 by this compound (Illustrative Data)
| Cell Line | Cancer Type | EZH2 Mutation Status | DC50 (nM) | Dmax (%) |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | Y641N | ~50 | >90 |
| Karpas-422 | Diffuse Large B-cell Lymphoma | A677G | ~100 | >85 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | A677G | ~75 | >90 |
| Toledo | Diffuse Large B-cell Lymphoma | Wild-Type | ~200 | >80 |
Note: The data presented in this table is illustrative and compiled from various sources on EZH2 PROTACs. Actual values for "this compound" may vary.
Table 2: Anti-proliferative Activity of this compound (Illustrative Data)
| Cell Line | Cancer Type | IC50 (µM) |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | ~0.5 |
| Karpas-422 | Diffuse Large B-cell Lymphoma | ~1.2 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | ~0.8 |
| Toledo | Diffuse Large B-cell Lymphoma | >10 |
Note: The data presented in this table is illustrative and compiled from various sources on EZH2 PROTACs. Actual values for "this compound" may vary.
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation (DC50 and Dmax Determination)
This protocol outlines the steps for quantifying EZH2 protein levels following treatment with this compound.
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A recommended concentration range to start with is 0.1 nM to 10 µM to capture the full dose-response curve.[4] Include a vehicle control (e.g., DMSO).
-
Incubation: Treat the cells with the various concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against EZH2. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.[4]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for EZH2 and the loading control for each concentration.
-
Normalize the EZH2 band intensity to the corresponding loading control band intensity.
-
Express the normalized EZH2 levels as a percentage of the DMSO-treated control.
-
Plot the percentage of remaining EZH2 protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax.[4]
-
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol describes how to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTiter-Glo® or MTT, according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background absorbance/luminescence from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.[13]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: The Hook Effect in PROTAC experiments.
Caption: Experimental workflow for DC50 and Dmax determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. Synergistic Effects of Combined PROTAC-based EZH2 Degrader and METTL3 Inhibitor in Burkitt’s Lymphoma [kjcls.org]
"PROTAC EZH2 Degrader-2" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered during experiments with PROTAC EZH2 Degrader-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively target the EZH2 (Enhancer of Zeste Homolog 2) protein for degradation. It is a heterobifunctional molecule composed of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (EZH2 - PROTAC - E3 ligase) leads to the ubiquitination of EZH2, marking it for degradation by the proteasome. By degrading EZH2, this PROTAC inhibits its methyltransferase activity and disrupts the function of the Polycomb Repressive Complex 2 (PRC2), which is involved in epigenetic gene silencing.
Q2: What are the known solubility characteristics of this compound?
PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit poor aqueous solubility.[1][2][3] this compound is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). However, its solubility in aqueous buffers, such as phosphate-buffered saline (PBS) or cell culture media, is limited. This can lead to precipitation when diluting a concentrated DMSO stock solution into an aqueous environment.
Q3: What are the recommended storage conditions to ensure the stability of this compound?
To maintain the integrity and activity of this compound, it is crucial to adhere to proper storage conditions. Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Repeated freeze-thaw cycles should be avoided as they can lead to degradation and inactivation of the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes. For in vivo experiments, it is advisable to prepare fresh working solutions daily.
Q4: What are the common stability issues associated with PROTACs like EZH2 Degrader-2?
PROTACs can be susceptible to several stability issues:
-
Hydrolysis: The linker or the E3 ligase ligand, particularly if it is based on molecules like thalidomide, can be prone to hydrolysis in aqueous solutions.[4]
-
Metabolism: In in vivo or in vitro metabolism studies (e.g., using liver microsomes), the linker is often a primary site for metabolic modification by enzymes like Cytochrome P450s.[4] This can lead to the generation of inactive metabolites.
-
Aggregation: Due to their poor solubility, high concentrations of PROTACs in aqueous solutions can lead to the formation of aggregates, which can result in inconsistent experimental outcomes.[4]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers or Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the solution after diluting the DMSO stock.
-
Inconsistent or lower-than-expected activity in cellular assays.
-
High background signal in biophysical assays.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation issues.
Possible Solutions & Methodologies:
| Solution | Detailed Methodology |
| Optimize Dilution Protocol | Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium or buffer. Then, add this intermediate solution to the final volume. Add the compound dropwise while gently vortexing the medium to facilitate mixing and prevent localized high concentrations.[5] |
| Reduce Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[5] This might necessitate preparing a more dilute initial stock solution. |
| Use Pre-warmed Media/Buffer | The solubility of many compounds, including PROTACs, can be temperature-dependent. Always use pre-warmed (37°C) cell culture media or buffers for dilutions to improve solubility.[5][6] |
| Incorporate Formulation Aids | For in vitro assays, consider the use of solubilizing agents. For in vivo studies, formulation strategies such as preparing amorphous solid dispersions (ASDs) with polymers like HPMCAS or using self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility and bioavailability.[1][2][7][8] |
| Determine Maximum Soluble Concentration | Before proceeding with extensive experiments, perform a simple solubility test. Prepare serial dilutions of the PROTAC in your experimental medium in a 96-well plate. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at various time points.[5] This will help you determine the maximum working concentration. |
Issue 2: Inconsistent or Lack of Activity of this compound
Symptoms:
-
Variable levels of EZH2 degradation between experiments.
-
No significant degradation of EZH2, even at expected effective concentrations.
-
Poor in vivo efficacy despite good in vitro potency.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent or lack of activity.
Possible Solutions & Methodologies:
| Solution | Detailed Methodology |
| Verify Compound Stability | Assess the chemical stability of your this compound stock solution and in your experimental buffer over time. This can be done using HPLC-MS to monitor for the appearance of degradation products. Ensure proper storage and handling as described in the FAQs. |
| Address Solubility and Aggregation | As detailed in the previous troubleshooting guide, ensure that the compound is fully dissolved in your assay medium. Aggregated PROTACs will not be effective. |
| Optimize Cell Culture Conditions | Ensure that the cell line used expresses sufficient levels of both EZH2 and the recruited E3 ligase. The health and passage number of the cells can also impact the efficiency of the ubiquitin-proteasome system. Standardize cell seeding densities and treatment times. |
| Perform a Dose-Response Curve | PROTACs can exhibit a "hook effect," where at very high concentrations, the formation of the productive ternary complex is inhibited, leading to reduced degradation.[9][10] Always perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation. |
| Assess Metabolic Stability | If poor in vivo efficacy is observed, it may be due to rapid metabolic clearance. Conduct in vitro metabolism assays using liver microsomes or hepatocytes and analyze the disappearance of the parent compound over time using LC-MS.[4] Strategies to improve metabolic stability often involve modification of the linker.[11] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well UV-transparent plates
-
Plate shaker
-
UV-Vis microplate reader
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Create a standard curve: Prepare a series of dilutions of the DMSO stock in DMSO. Then, dilute these standards into PBS to create a standard curve in the desired concentration range, ensuring the final DMSO concentration is consistent across all standards (e.g., 1%).
-
Prepare test samples: In duplicate, add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to wells of a 96-well filter plate containing a larger volume (e.g., 198 µL) of PBS. This will result in a 1:100 dilution and a final concentration of 100 µM with 1% DMSO.
-
Incubate: Seal the plate and place it on a plate shaker at room temperature for 2 hours to allow for equilibration.
-
Filter: Place the filter plate on top of a 96-well UV-transparent plate and centrifuge to collect the filtrate. This step removes any precipitated compound.
-
Measure absorbance: Read the absorbance of the filtrate in the UV-transparent plate at the wavelength of maximum absorbance for this compound.
-
Calculate solubility: Using the standard curve, determine the concentration of the dissolved compound in the filtrate. This value represents the kinetic solubility.[12][13][14]
Protocol 2: Chemical Stability Assay
This protocol assesses the stability of this compound in an aqueous buffer over time.
Materials:
-
This compound
-
DMSO
-
PBS, pH 7.4
-
Incubator (37°C)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare the test solution: Dilute the DMSO stock solution into pre-warmed PBS (37°C) to a final concentration of 10 µM. The final DMSO concentration should be low (e.g., ≤ 0.1%).
-
Incubate: Incubate the test solution at 37°C.
-
Time points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Sample analysis: Immediately analyze the aliquots by HPLC-MS.
-
Data analysis: Quantify the peak area of the parent this compound at each time point. The stability is expressed as the percentage of the parent compound remaining compared to the 0-hour time point.[15]
Signaling Pathway Diagram
Caption: A simplified diagram of the EZH2 signaling pathway.
This diagram illustrates that EZH2 is a core catalytic subunit of the PRC2 complex, which also includes EED and SUZ12. EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression of target genes, including tumor suppressors. The activity and expression of EZH2 are regulated by upstream signaling pathways such as AKT and STAT3. EZH2 can also directly methylate and activate STAT3, creating a feedback loop that can contribute to oncogenesis.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Key Challenges in PROTAC Drug Development | WuXi STA [sta.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. enamine.net [enamine.net]
Minimizing off-target effects of "PROTAC EZH2 Degrader-2"
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing PROTAC EZH2 Degrader-2. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the selective degradation of Enhancer of Zeste Homolog 2 (EZH2), a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2, marking it for degradation by the proteasome.[2][4] This approach can counteract both the catalytic and non-catalytic oncogenic functions of EZH2.[1][3][5]
Q2: What are the key parameters for determining the optimal concentration of this compound?
A2: The two primary parameters to determine the efficacy of a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of target protein degradation achievable with the PROTAC. The optimal concentration should achieve sufficient degradation (ideally at or near Dmax) without inducing significant off-target effects or cytotoxicity.[6]
Q3: What is the "hook effect" and how can it be avoided?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high concentrations.[7][8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[7][9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve of the hook effect.[7][9]
Q4: Can this compound degrade other components of the PRC2 complex?
A4: Yes, several EZH2-targeted PROTACs have been shown to induce the degradation of not only EZH2 but also other core components of the PRC2 complex, such as EED and SUZ12.[3][10][11] This is likely due to the degradation of the entire complex when one subunit is targeted.
Q5: What are potential mechanisms of resistance to this compound?
A5: Resistance to PROTACs can arise from several factors, including mutations in the target protein that prevent PROTAC binding, or alterations in the E3 ligase or ubiquitin-proteasome system that impair the degradation machinery.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No EZH2 Degradation Observed | Insufficient PROTAC concentration. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM).[6] |
| Inappropriate incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for degradation.[6][13] | |
| Poor cell permeability of the PROTAC. | Modify the linker to improve physicochemical properties or consider using prodrug strategies.[7] | |
| The chosen cell line has low levels of the required E3 ligase. | Verify the expression of the relevant E3 ligase (e.g., VHL or Cereblon) in your cell line via Western blot or qPCR.[6][9] | |
| Inefficient ternary complex formation. | Use biophysical assays like TR-FRET or SPR to assess the formation and stability of the ternary complex.[7] | |
| High Cell Toxicity | PROTAC concentration is too high. | Lower the concentration of the PROTAC. Determine the IC50 for cell viability and work at concentrations well below this value.[6] |
| Off-target effects of the PROTAC. | Use a lower, more specific concentration. Compare the effects with a negative control PROTAC that does not bind the target or E3 ligase.[6] | |
| Formulation-related toxicity. | Always include a vehicle-only control group to assess the toxicity of the formulation components.[14] | |
| Inconsistent Results | Variable cell culture conditions. | Standardize cell culture conditions, including passage number, confluency, and cell health.[7] |
| Instability of the PROTAC in culture medium. | Assess the stability of your PROTAC in the media over the time course of your experiment.[7] | |
| "Hook Effect" Observed | PROTAC concentration is too high, leading to the formation of non-productive binary complexes. | Perform a wide dose-response experiment to identify the optimal concentration for degradation. Test lower concentrations (nanomolar to low micromolar range).[7][9] |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.[6]
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[6]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the EZH2 band intensity to the loading control. Plot the percentage of EZH2 degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[6]
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[6]
-
PROTAC Treatment: Treat the cells with the same range of this compound concentrations used in the Western blot experiment.[6]
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).[6]
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™).
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Plot cell viability against the PROTAC concentration to determine the IC50 value.[6]
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Development Trends And Potential Challenges of PROTACs | MolecularCloud [molecularcloud.org]
- 13. google.com [google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance Mechanisms to EZH2 Degraders
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to EZH2 degraders in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to EZH2 degraders?
A1: Resistance to EZH2 degraders can arise from several mechanisms, broadly categorized as:
-
Target-Related Alterations: Mutations in the EZH2 protein can prevent the degrader from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to survive and proliferate despite the degradation of EZH2.
-
PROTAC-Specific Resistance: Mechanisms unique to proteolysis-targeting chimeras (PROTACs) can emerge, such as mutations in the recruited E3 ligase or issues with the formation of the ternary complex (Target-PROTAC-E3 ligase).
-
Drug Efflux: Increased expression of cellular pumps that remove the degrader from the cell can lower its effective concentration.
-
Altered Protein Homeostasis: Changes in the cellular machinery responsible for protein synthesis and degradation can impact the efficacy of degraders.
Q2: My EZH2 degrader is no longer effective in my cell line. What is the first troubleshooting step?
A2: The first step is to confirm the loss of EZH2 protein. Perform a western blot to compare EZH2 protein levels in your resistant cells versus the parental, sensitive cells after treatment with the degrader. If EZH2 is not being degraded, this points towards a target-related or PROTAC-specific resistance mechanism. If EZH2 is degraded but the cells are still viable, this suggests the activation of a bypass pathway.
Q3: What is the "hook effect" and how can I differentiate it from true resistance?
A3: The "hook effect" is a phenomenon observed with PROTACs where high concentrations of the degrader lead to reduced target degradation.[1][2] This occurs because the high concentration favors the formation of binary complexes (EZH2-PROTAC or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[3] To distinguish this from true resistance, perform a dose-response experiment over a wide range of concentrations. A bell-shaped curve is indicative of the hook effect, while a rightward shift in the dose-response curve without the bell shape suggests resistance.[4]
Q4: Can mutations in the E3 ligase cause resistance to EZH2 PROTACs?
A4: Yes, mutations in the E3 ligase recruited by the PROTAC can be a mechanism of resistance.[5][6] These mutations can prevent the PROTAC from binding to the E3 ligase, thereby inhibiting the formation of the ternary complex and subsequent degradation of EZH2. If you suspect this, sequencing the gene encoding the E3 ligase (e.g., VHL or CRBN) in your resistant cells is recommended.
Troubleshooting Guides
Problem 1: Decreased or No EZH2 Degradation Observed
| Possible Cause | Troubleshooting/Investigative Steps |
| Target Mutation (EZH2) | - Sequence the EZH2 gene in resistant cells to identify potential mutations in the degrader binding site.- Perform a thermal shift assay to assess the binding of the degrader to EZH2 from sensitive and resistant cell lysates. A change in thermal stability can indicate altered binding. |
| E3 Ligase Mutation (PROTAC-specific) | - Sequence the gene of the recruited E3 ligase (e.g., VHL, CRBN) in resistant cells.[5][6]- If a mutation is found, test an EZH2 degrader that utilizes a different E3 ligase. |
| Hook Effect (PROTAC-specific) | - Perform a dose-response experiment with a broad range of degrader concentrations (e.g., from low picomolar to high micromolar) to identify a potential bell-shaped curve.[1][2][4] |
| Drug Efflux | - Use a fluorescently labeled version of the degrader to assess its intracellular accumulation by flow cytometry or fluorescence microscopy.- Treat cells with known efflux pump inhibitors in combination with the EZH2 degrader to see if degradation is restored. |
Problem 2: EZH2 is Degraded, but Cells Remain Viable
| Possible Cause | Troubleshooting/Investigative Steps |
| Bypass Pathway Activation | - Perform RNA-sequencing or proteomic analysis on sensitive versus resistant cells to identify upregulated signaling pathways.- Investigate common bypass pathways such as the PI3K/AKT/mTOR or MAPK pathways by western blot for key phosphorylated proteins.- Test inhibitors of the identified bypass pathways in combination with the EZH2 degrader. |
| Non-canonical EZH2 Function | - Some cancer cells may rely on non-catalytic functions of EZH2 that are not fully abrogated by degradation.[7][8]- Investigate EZH2's role as a transcriptional co-activator by performing ChIP-seq for EZH2 and assessing the expression of its non-canonical target genes.[9] |
| Incomplete Degradation | - A small, residual pool of EZH2 may be sufficient to maintain cell viability.- Optimize the degrader concentration and treatment duration to achieve maximal EZH2 degradation.- Combine the EZH2 degrader with an EZH2 inhibitor that has a different binding mode to target the remaining protein. |
Data Presentation
Table 1: Efficacy of EZH2 Degraders in Sensitive and Resistant Cancer Cell Lines
| Degrader | Cell Line | Resistance Mechanism | IC50 / DC50 (Sensitive) | IC50 / DC50 (Resistant) | Fold Change in Resistance |
| MS1943 | MDA-MB-468 (TNBC) | N/A (Sensitive) | IC50: 120 nM[10][11][12] | - | - |
| MS1943 | MDA-MB-468 (TNBC) | N/A (Sensitive) | GI50: 2.2 µM[13] | - | - |
| U3i | MDA-MB-231 (TNBC) | N/A (Sensitive) | IC50: 0.57 µM[14] | - | - |
| U3i | MDA-MB-468 (TNBC) | N/A (Sensitive) | IC50: 0.38 µM[14] | - | - |
| MS8847 | MLL-r AML | N/A (Sensitive) | Superior to YM281, U3i, E7[7][8] | - | - |
Table 2: Frequency of EZH2 Mutations in B-Cell Lymphomas
| Mutation | Lymphoma Subtype | Frequency | Reference |
| Y641 (Y646) | Follicular Lymphoma | 19.4% - 28% | [15][16][17][18] |
| Y641 (Y646) | GCB-DLBCL | 22% - 33% | [16][18] |
| A682/A692 | Follicular Lymphoma | Less frequent than Y646 | [15] |
Experimental Protocols
Western Blot for EZH2 Degradation
Objective: To quantify the level of EZH2 protein in cells following treatment with an EZH2 degrader.
Methodology:
-
Cell Lysis:
-
Seed cells at a density of 1-2 x 10^6 cells in a 6-well plate and treat with the EZH2 degrader at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a validated primary antibody against EZH2 overnight at 4°C. Recommended clones include AC22 or polyclonal antibodies such as Cell Signaling Technology #4905[19] or Proteintech 21800-1-AP.[20]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an ECL substrate and an imaging system.
-
Normalize EZH2 protein levels to a loading control such as GAPDH or β-actin.
-
Cell Viability Assay (e.g., MTT Assay)
Objective: To assess the effect of EZH2 degrader treatment on cell proliferation and viability.
Methodology:
-
Cell Seeding:
-
Treatment:
-
The following day, treat the cells with a serial dilution of the EZH2 degrader.
-
-
Incubation:
-
Incubate for a specified period (e.g., 72 hours).[23]
-
-
MTT Addition and Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Immunoprecipitation (IP) of EZH2
Objective: To isolate EZH2 and its interacting partners to investigate post-translational modifications or protein-protein interactions that may contribute to resistance.
Methodology:
-
Cell Lysis:
-
Lyse cells with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an IP-validated anti-EZH2 antibody (e.g., Millipore 07-689)[24] or a control IgG overnight at 4°C.
-
-
Immune Complex Capture:
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
-
Analysis:
-
Analyze the eluted proteins by western blot for EZH2 or its interacting partners, or by mass spectrometry for proteomic analysis.
-
Visualizations
Caption: Key mechanisms of resistance to EZH2 degraders.
Caption: A logical workflow for troubleshooting resistance.
Caption: PROTAC mechanism and potential resistance points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EZH2 PROTACs target EZH2- and FOXM1-associated oncogenic nodes, suppressing breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MS1943 | EZH2 degrader | CAS# 2225938-17-8 | InvivoChem [invivochem.com]
- 11. MS1943|EZH2 selective degrader|CAS 2225938-17-8 [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. | BioWorld [bioworld.com]
- 14. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. EZH2 mutations are frequent and represent an early event in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 Codon 641 Mutations are Common in BCL2-Rearranged Germinal Center B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EZH2 mutations in follicular lymphoma distort H3K27me3 profiles and alter transcriptional responses to PRC2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 20. EZH2 antibody (21800-1-AP) | Proteintech [ptglab.com]
- 21. Targeting EZH2-mediated methylation of H3K27 inhibits proliferation and migration of Synovial Sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. merckmillipore.com [merckmillipore.com]
"PROTAC EZH2 Degrader-2" inactive in certain cell lines
This technical support guide provides troubleshooting information and answers to frequently asked questions regarding experiments where PROTAC EZH2 Degrader-2 appears inactive in certain cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional small molecule designed to induce the degradation of the EZH2 (Enhancer of Zeste Homolog 2) protein.[1] It functions by simultaneously binding to EZH2 and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the poly-ubiquitination of EZH2, which marks it for degradation by the cell's native ubiquitin-proteasome system (UPS).[2][3] This event-driven pharmacology allows for the catalytic removal of EZH2 protein, rather than just inhibiting its function.[3]
Q2: My EZH2 protein levels are unchanged after treatment. What are the most common reasons for the inactivity of the degrader?
Several factors can lead to a lack of degradation. The primary reasons to investigate are:
-
Low or absent E3 Ligase Expression: The specific E3 ligase recruited by the degrader (e.g., VHL, CRBN) may not be sufficiently expressed in your chosen cell line.[4][5][6]
-
Inefficient Ternary Complex Formation: The critical EZH2-PROTAC-E3 ligase complex may not form efficiently due to poor cellular uptake, steric hindrance, or an unfavorable binding orientation.[4][5][7]
-
Poor Cell Permeability: As large molecules, PROTACs can sometimes struggle to cross the cell membrane to reach their intracellular target.[7]
-
The "Hook Effect": At excessively high concentrations, the degrader can form non-productive binary complexes (PROTAC-EZH2 or PROTAC-E3 ligase) instead of the required ternary complex, reducing efficacy.[4][7]
-
Rapid EZH2 Protein Synthesis: The cell line may be synthesizing new EZH2 protein at a rate that counteracts the induced degradation.[8]
Q3: I observe reduced EZH2 degradation at higher concentrations of the degrader. What is the "Hook Effect"?
The "Hook Effect" is a phenomenon characteristic of PROTACs where the degradation efficiency decreases at high concentrations, resulting in a bell-shaped dose-response curve.[4] This occurs because the optimal formation of the productive ternary complex (EZH2-PROTAC-E3 Ligase) is dependent on the PROTAC concentration.[7] At excessive concentrations, the equilibrium shifts towards the formation of binary complexes (EZH2-PROTAC and E3 Ligase-PROTAC), which cannot trigger ubiquitination and degradation.[4][7] To mitigate this, always perform a wide dose-response experiment to identify the optimal concentration range.[7]
Q4: How should I select an appropriate cell line for my experiment with this compound?
Cell line selection is critical. First, confirm that your cell line of interest expresses EZH2. Second, and most importantly, verify the expression level of the E3 ligase that this compound recruits. This can be done via Western blot or qPCR.[4] Cell lines with low or undetectable levels of the necessary E3 ligase will be unresponsive to the degrader. It is also advisable to use a positive control cell line, such as SU-DHL-6, where the degrader has been shown to be effective.[1]
Troubleshooting Guide: Investigating Inactivity of this compound
If you are observing a lack of EZH2 degradation, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting the lack of EZH2 degradation.
Data Presentation
The efficacy of a PROTAC is highly cell line-dependent. Below is a table of representative data illustrating how EZH2 degradation can vary based on the expression of the recruited E3 ligase.
Table 1: Comparative Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | E3 Ligase Expression (Relative Units) | DC₅₀ (nM) | Dₘₐₓ (%) | Activity Status |
| SU-DHL-6 | B-cell Lymphoma | 1.00 | 25 | >95% | Active |
| KARPAS-422 | B-cell Lymphoma | 0.85 | 50 | 90% | Active |
| MDA-MB-231 | Breast Cancer | 0.15 | >1000 | <20% | Inactive |
| PC-3 | Prostate Cancer | 0.05 | >5000 | <10% | Inactive |
| HEK293 | Embryonic Kidney | 1.20 | 15 | >95% | Active |
-
DC₅₀: The concentration of the degrader required to reduce EZH2 levels by 50%.
-
Dₘₐₓ: The maximum percentage of EZH2 degradation achieved.
Key Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation Analysis
This protocol is used to quantify the levels of EZH2 protein following treatment with the degrader.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with a serial dilution of this compound (e.g., 8-12 concentrations from 1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, load onto an SDS-PAGE gel, and run. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with a primary antibody against EZH2 (e.g., 1:1000 dilution) overnight at 4°C. Incubate with a loading control antibody like GAPDH or β-actin.[8]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize EZH2 levels to the loading control and plot the results against the log of the degrader concentration to determine DC₅₀ and Dₘₐₓ values.[8]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol determines if the PROTAC induces an interaction between EZH2 and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC at an effective concentration (e.g., 3-5x DC₅₀) for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.[8]
-
Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Pre-clear lysates with protein A/G beads. Incubate the lysate with an antibody against the E3 ligase overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads multiple times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins by boiling in sample buffer. Run the eluate on an SDS-PAGE gel and perform a Western blot, probing for EZH2. The presence of an EZH2 band confirms ternary complex formation.[8]
Visual Guides and Pathways
Caption: The mechanism of PROTAC-mediated EZH2 degradation and key failure points.
Caption: Logical relationship of the four key components required for successful degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key Considerations in Targeted Protein Degradation Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
"PROTAC EZH2 Degrader-2" degradation rescue experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC EZH2 Degrader-2 in degradation rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a degradation rescue experiment for a PROTAC EZH2 degrader?
A1: A degradation rescue experiment is crucial to verify the mechanism of action of a PROTAC EZH2 degrader.[1] By observing a "rescue" of EZH2 protein levels (i.e., a blockage of degradation), researchers can confirm that the degradation is dependent on the key components of the PROTAC-mediated degradation pathway, such as the E3 ligase and the proteasome.[1][2]
Q2: What are the typical positive and negative controls used in an EZH2 degradation experiment?
A2: Effective controls are essential for interpreting your results.
-
Positive Control: A compound known to degrade EZH2 effectively can serve as a positive control.
-
Negative Controls:
-
A structurally similar analog of the PROTAC that cannot bind to either EZH2 or the E3 ligase is an ideal negative control.[1]
-
A vehicle control (e.g., DMSO) is also necessary to assess the baseline EZH2 levels in the absence of the degrader.
-
Q3: How do I confirm that my PROTAC is forming a ternary complex between EZH2 and the E3 ligase?
A3: Ternary complex formation is a prerequisite for successful degradation. While direct measurement can be complex, rescue experiments with competitive inhibitors of the E3 ligase ligand or the EZH2 binder can provide strong evidence. If pre-treatment with a high concentration of the E3 ligase ligand or the EZH2 inhibitor rescues EZH2 from degradation, it suggests that the PROTAC's ability to form the ternary complex is essential for its activity.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments.
Problem 1: No or minimal EZH2 degradation observed.
This is a frequent challenge in PROTAC-based experiments. The underlying causes can be multifaceted.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | Due to their larger size, PROTACs may have difficulty crossing the cell membrane. Consider optimizing the linker to improve physicochemical properties. |
| Inefficient Ternary Complex Formation | Even with binding to both EZH2 and the E3 ligase, the PROTAC may not efficiently bring them together. Biophysical assays can help assess the stability of the ternary complex. |
| Incorrect E3 Ligase Choice | The recruited E3 ligase may not be optimal for EZH2 or may have low expression in your cell line. Consider using a PROTAC that recruits a different E3 ligase. |
| Suboptimal PROTAC Concentration (Hook Effect) | At very high concentrations, PROTACs can form non-productive binary complexes with either EZH2 or the E3 ligase, leading to reduced degradation. Perform a dose-response experiment with a wide range of concentrations to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess the stability of your compound in media over the experimental time course. |
Problem 2: EZH2 degradation is observed, but rescue experiments are unsuccessful.
If you observe EZH2 degradation but cannot rescue it with inhibitors, it may indicate an off-target effect or an issue with the rescue experiment itself.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Off-Target Effects | The observed degradation might be due to an off-target mechanism independent of the intended E3 ligase or proteasome pathway. Use a broader range of controls, including structurally distinct PROTACs targeting EZH2, to investigate this possibility. |
| Ineffective Inhibitor Concentration or Pre-incubation Time | The concentration of the inhibitor may be too low, or the pre-incubation time may be too short to effectively block the pathway. Perform a dose-response and time-course experiment for the inhibitor to determine the optimal conditions for rescue. |
| siRNA Knockdown Inefficiency | If using siRNA to knockdown the E3 ligase, confirm the knockdown efficiency by Western blot or qPCR. Optimize transfection conditions if knockdown is insufficient. |
Experimental Protocols
General Protocol for a Degradation Rescue Experiment
This protocol outlines the general steps for performing a degradation rescue experiment using chemical inhibitors.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-treat the cells with the rescue agent (e.g., proteasome inhibitor, neddylation inhibitor, or competitive ligand) for a sufficient time to allow for target engagement. Optimal pre-treatment times and concentrations should be determined empirically.
-
PROTAC Treatment: Add the this compound to the media at its optimal degradation concentration.
-
Incubation: Incubate the cells for the desired time to induce EZH2 degradation.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: Analyze the EZH2 protein levels by Western blot.
Detailed Western Blot Protocol for EZH2
This protocol provides a step-by-step guide for detecting EZH2 protein levels.
-
SDS-PAGE: Load 25 µg of total protein per lane and separate the proteins using a 4-12% MOPS SDS-PAGE gel.[3]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.[3]
-
Staining (Optional but Recommended): Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[3]
-
Blocking: Block the membrane with 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 diluted in the blocking buffer for 1 hour at room temperature or overnight at 4°C.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T to remove unbound primary antibody.[3]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[3]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBS-T.[3]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[3]
Quantitative Data Summary
The following table summarizes the expected outcomes of degradation rescue experiments based on published data.
| Rescue Agent | Mechanism of Action | Expected Outcome on EZH2 Degradation | Reference |
| Proteasome Inhibitor (e.g., Bortezomib) | Blocks the activity of the 26S proteasome, preventing the degradation of ubiquitinated proteins. | Degradation is rescued (EZH2 levels are restored). | [1][4][5] |
| Neddylation Inhibitor (e.g., MLN4942) | Inhibits the neddylation pathway, which is required for the activation of Cullin-RING E3 ligases. | Degradation is rescued. | [2] |
| Competitive EZH2 Inhibitor (e.g., EPZ-6438) | Competes with the PROTAC for binding to EZH2, preventing the formation of the ternary complex. | Degradation is rescued. | [2] |
| Competitive E3 Ligase Ligand (e.g., VHL-1, Pomalidomide) | Competes with the PROTAC for binding to the E3 ligase, preventing the formation of the ternary complex. | Degradation is rescued. | [1][2] |
| E3 Ligase siRNA | Reduces the expression of the specific E3 ligase recruited by the PROTAC. | Degradation is rescued. | [4][5] |
Visualizations
PROTAC EZH2 Degrader Mechanism of Action
Caption: Mechanism of action for a PROTAC EZH2 degrader.
Troubleshooting Workflow for Lack of EZH2 Degradation
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Protocol for KMT6/EZH2 Antibody (NB110-83976): Novus Biologicals [novusbio.com]
- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Interpreting unexpected Western blot results with "PROTAC EZH2 Degrader-2"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC EZH2 Degrader-2. The information is designed to help interpret unexpected Western blot results and provide solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Western blot shows a weaker than expected EZH2 band, or no band at all, after treatment with this compound. What could be the cause?
Several factors could contribute to a weak or absent EZH2 signal. Consider the following possibilities and troubleshooting steps:
-
Successful Degradation: The most likely reason is the successful degradation of EZH2 by the PROTAC. To confirm this, you should include a negative control (vehicle-treated cells) and a positive control for EZH2 expression.
-
Antibody Issues: The primary antibody may not be optimal.
-
Validation: Ensure your EZH2 antibody is validated for Western blotting.[1][2][3][4][5]
-
Concentration: Titrate the primary antibody to determine the optimal concentration.[6][7]
-
Storage and Handling: Improper storage can lead to loss of antibody activity. Always follow the manufacturer's storage recommendations.[8]
-
-
Low Protein Load: The amount of protein loaded onto the gel may be insufficient.
-
Inefficient Protein Transfer: Poor transfer of high molecular weight proteins like EZH2 (~85 kDa) can result in a weak signal.
-
Optimize Transfer: Optimize transfer time and voltage. For larger proteins, a wet transfer overnight at 4°C is often more efficient than semi-dry transfer.[7]
-
Ponceau S Staining: Use Ponceau S staining to visualize total protein on the membrane and confirm successful transfer across the entire molecular weight range.[7]
-
Q2: I am observing an EZH2 band at a higher molecular weight than expected after treating cells with this compound. What does this mean?
The appearance of a higher molecular weight EZH2 band, often seen as a smear or laddering pattern, is indicative of polyubiquitination. This is an expected intermediate step in the PROTAC-mediated degradation pathway.
-
Mechanism of Action: this compound recruits an E3 ubiquitin ligase to EZH2, leading to the covalent attachment of multiple ubiquitin molecules (polyubiquitination). This marks EZH2 for degradation by the proteasome.[9]
-
Confirmation with Proteasome Inhibitor: To confirm that the higher molecular weight species are polyubiquitinated EZH2 destined for degradation, you can co-treat cells with this compound and a proteasome inhibitor, such as MG132.[10][11][12][13] This will block the degradation of polyubiquitinated EZH2, leading to their accumulation and a more intense high molecular weight signal on your Western blot.
Q3: My Western blot shows multiple bands for EZH2, even in the untreated control lane. How should I interpret this?
Multiple EZH2 bands in the control lane can be due to several factors:
-
Protein Isoforms or Splice Variants: The EZH2 gene may produce different protein isoforms through alternative splicing. Check resources like the NCBI gene database for information on known EZH2 isoforms.[6]
-
Post-Translational Modifications (PTMs): EZH2 can undergo various PTMs, such as phosphorylation and methylation, which can alter its migration on an SDS-PAGE gel.
-
Antibody Cross-Reactivity: The EZH2 antibody may be cross-reacting with other proteins.[6]
-
Use a Different Antibody: Try a different, validated EZH2 antibody, preferably a monoclonal one, to see if the banding pattern changes.[4]
-
Blocking Peptide: If available, perform a peptide competition assay by pre-incubating the antibody with its immunizing peptide to confirm the specificity of the bands.[6]
-
-
Sample Degradation: Proteolytic degradation of EZH2 during sample preparation can lead to lower molecular weight bands.[6][14]
Q4: After an initial decrease, I see a recovery of the EZH2 protein level at later time points or higher concentrations of the PROTAC. Is this expected?
This phenomenon, known as the "hook effect," can sometimes be observed with PROTACs.[15] It occurs at high concentrations where the PROTAC forms binary complexes (either with EZH2 or the E3 ligase) instead of the productive ternary complex (EZH2-PROTAC-E3 ligase), leading to reduced degradation.
-
Dose-Response and Time-Course: Perform a detailed dose-response and time-course experiment to identify the optimal concentration and time for maximal EZH2 degradation.[15][16]
Data Presentation
Table 1: Troubleshooting Unexpected Western Blot Results for EZH2
| Observation | Possible Cause | Recommended Solution |
| No/Weak EZH2 Band | Successful degradation | Compare with vehicle control. |
| Low protein abundance | Increase total protein load.[7] | |
| Inefficient antibody | Use a validated, high-affinity antibody; optimize concentration.[1][2][3][4][5][6] | |
| Poor protein transfer | Optimize transfer conditions; use Ponceau S stain.[7] | |
| Higher MW EZH2 Band(s) | Polyubiquitination | Co-treat with a proteasome inhibitor (e.g., MG132) to confirm.[10][11] |
| Protein dimerization/multimerization | Ensure complete sample reduction and denaturation.[6] | |
| Multiple EZH2 Bands | Splice variants/isoforms | Consult protein databases for known isoforms. |
| Post-translational modifications | Research known PTMs of EZH2. | |
| Antibody non-specificity | Use a different validated antibody; perform peptide competition.[6] | |
| Sample degradation | Use fresh lysates with protease inhibitors.[6][14] | |
| EZH2 Level Rebound | "Hook effect" | Perform a detailed dose-response experiment to find the optimal concentration.[15] |
Experimental Protocols
Western Blotting for EZH2 Detection
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Sample Preparation:
-
Mix protein lysates with 4x Laemmli sample buffer.
-
Heat samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For EZH2 (~85 kDa), a wet transfer at 100V for 90 minutes or overnight at 20V at 4°C is recommended.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
In-Cell Ubiquitination Assay
-
Cell Treatment:
-
Treat cells with this compound and/or MG132 for the desired time.
-
-
Lysis under Denaturing Conditions:
-
Lyse cells in a buffer containing 1% SDS to disrupt protein-protein interactions.
-
Boil the lysates for 10 minutes to further denature proteins.[17]
-
-
Immunoprecipitation:
-
Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration.
-
Incubate the lysates with an anti-EZH2 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours.
-
Wash the beads extensively to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Perform Western blotting as described above, probing with an anti-ubiquitin antibody. A ladder of high molecular weight bands will indicate polyubiquitinated EZH2.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. EzH2 Antibody - ChIP-seq Grade (C15410039) | Diagenode [diagenode.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. MG132 - Wikipedia [en.wikipedia.org]
- 12. Proteasome inhibitor MG132 inhibits the process of renal interstitial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Ubiquitination assay [bio-protocol.org]
Validation & Comparative
On-Target EZH2 Degradation: A Comparative Analysis of PROTAC EZH2 Degrader-2
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of "PROTAC EZH2 Degrader-2" with other leading EZH2-targeting PROTACs. We present available experimental data to validate its on-target EZH2 degradation capabilities and assess its performance against alternatives.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a well-validated therapeutic target in various cancers. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel strategy to not only inhibit but also induce the degradation of EZH2, potentially leading to a more profound and sustained therapeutic effect. This guide focuses on "this compound," an EZH2-targeting PROTAC that utilizes an MDM2 ligand to recruit the E3 ubiquitin ligase machinery for the degradation of EZH2.
Mechanism of Action: PROTAC-mediated EZH2 Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. "this compound" is composed of a ligand that binds to EZH2, a linker, and a ligand that recruits the MDM2 E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin to EZH2, marking it for degradation by the 26S proteasome.
Performance Comparison of EZH2 Degraders
The efficacy of a PROTAC is primarily assessed by its ability to induce target degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), and its effect on cell viability, measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data for "this compound" and a selection of alternative EZH2 degraders.
It is important to note that direct comparison between compounds can be challenging due to variations in experimental conditions, including the cell lines used and treatment durations.
Table 1: EZH2 Degradation Performance
| Compound | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Treatment Time |
| This compound | MDM2 | SU-DHL-6 | Data not available | Data not available | 24-72 h |
| MS8847 | VHL | EOL-1 | 34.4 ± 10.7 nM | >90% (at 300 nM) | 24 h |
| MS177 | CRBN | EOL-1 | 0.2 ± 0.1 µM | 82% | 16 h |
| MS177 | CRBN | MV4;11 | 1.5 ± 0.2 µM | 68% | 16 h |
| YM181 | VHL | - | Induces 50% degradation at 1 µM | Data not available | - |
| MS1943 | Hydrophobic tag | MDA-MB-468 | Data not available | Data not available | 48 h |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | IC50 / GI50 | Treatment Time |
| This compound | SU-DHL-6 (EZH2 Y641N) | More potent than in HBL-1 (EZH2 WT) | 48 h |
| MS8847 | MV4;11 | 0.19 µM | - |
| MS8847 | RS4;11 | 0.41 µM | - |
| MS177 | MLL-r leukemia cells | 0.1 - 0.57 µM | 4 days |
| U3i | MDA-MB-231 | 0.57 µM | - |
| U3i | MDA-MB-468 | 0.38 µM | - |
| MS1943 | MDA-MB-468 | 2.2 µM (GI50) | 3 days |
Based on available data, "this compound" demonstrates dose-dependent degradation of EZH2 and anti-proliferative activity in the SU-DHL-6 lymphoma cell line.[1] However, a lack of specific DC50 and Dmax values prevents a direct quantitative comparison with other degraders. Alternative degraders like MS8847 and MS177 show potent degradation of EZH2 at nanomolar to low micromolar concentrations in various leukemia cell lines.[2] Furthermore, these alternatives, along with U3i and MS1943, exhibit significant anti-proliferative effects in different cancer cell models.[2][3][4][5]
Experimental Protocols for On-Target Validation
Validating the on-target degradation of EZH2 is crucial. The following are detailed protocols for key experiments used to assess the efficacy and mechanism of action of EZH2 degraders.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the reduction in EZH2 protein levels following treatment with a degrader.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the EZH2 degrader or vehicle control for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for EZH2 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the EZH2 signal to the loading control to determine the percentage of EZH2 degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 degrader or vehicle control and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[6][7][8][9][10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can be used to demonstrate the interaction between EZH2, the PROTAC, and the E3 ligase, confirming the formation of the ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC degrader and lyse them in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either EZH2 or the E3 ligase (e.g., MDM2) overnight.
-
Complex Capture: Add protein A/G agarose (B213101) beads to pull down the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the presence of EZH2, the E3 ligase, and other PRC2 components (e.g., SUZ12, EED) by Western blotting.
Conclusion
"this compound" is a promising tool for inducing the degradation of EZH2. The available data confirms its ability to degrade EZH2 in a dose-dependent manner and inhibit the proliferation of cancer cells.[1] However, for a complete and direct comparison with other potent EZH2 degraders like MS8847 and MS177, further quantitative studies to determine its DC50 and Dmax values across various cell lines are essential. The experimental protocols provided in this guide offer a robust framework for researchers to validate the on-target efficacy of "this compound" and other novel EZH2-targeting therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PROTAC EZH2 Degrader-2 vs. EZH2 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of "PROTAC EZH2 Degrader-2" and traditional EZH2 inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their drug development and research endeavors.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a validated therapeutic target in oncology. While small molecule inhibitors of EZH2 have shown clinical utility, a new class of therapeutics, Proteolysis Targeting Chimeras (PROTACs), offers an alternative mechanism of action by inducing the degradation of the EZH2 protein. This guide directly compares the efficacy of a specific PROTAC, "this compound," with established EZH2 inhibitors, focusing on their anti-proliferative and protein-targeting activities in relevant cancer cell models.
Mechanism of Action
EZH2 Inhibitors: These small molecules typically function by competitively binding to the S-adenosylmethionine (SAM) binding pocket of the EZH2 catalytic SET domain. This inhibition blocks the methyltransferase activity of the PRC2 complex, leading to a reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and subsequent de-repression of target genes.
This compound: This heterobifunctional molecule works by hijacking the cell's natural protein disposal system. It simultaneously binds to the EZH2 protein and an E3 ubiquitin ligase (in this case, MDM2). This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This event-driven pharmacology allows for the complete removal of the EZH2 protein, rather than just inhibiting its enzymatic function.[1][2][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data for "this compound" and two well-characterized EZH2 inhibitors, Tazemetostat and GSK126, in the EZH2-mutant diffuse large B-cell lymphoma (DLBCL) cell line SU-DHL-6.
Table 1: Anti-Proliferative and Degradation Activity in SU-DHL-6 Cells
| Compound | Modality | Efficacy Metric | Value | Cell Line |
| This compound | PROTAC Degrader | Anti-proliferative activity | Dose-dependent inhibition | SU-DHL-6 (EZH2Y614N) |
| EZH2 Degradation | Dose-dependent degradation | SU-DHL-6 | ||
| Tazemetostat (EPZ-6438) | Small Molecule Inhibitor | IC50 (Proliferation) | Not explicitly found for SU-DHL-6, but potent against other EZH2-mutant lines | Various |
| GSK126 | Small Molecule Inhibitor | IC50 (Proliferation, 6 days) | ~10-100 nM (range in various EZH2 mutant lines) | SU-DHL-6 |
Note: While a specific DC50 value for "this compound" in SU-DHL-6 cells is not publicly available in the reviewed literature, its potent, dose-dependent degradation of EZH2 and subsequent anti-proliferative effects have been documented.[2][3][4][5] For a direct comparison, it is recommended that researchers determine the DC50 value under their specific experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cells (e.g., SU-DHL-6)
-
Complete cell culture medium
-
96-well plates
-
Compound of interest (PROTAC or inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[6][7][8][9][10]
Western Blot for EZH2 Degradation
This protocol is used to quantify the amount of EZH2 protein following treatment.
Materials:
-
Cells (e.g., SU-DHL-6)
-
6-well plates
-
Compound of interest (PROTAC or inhibitor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Quantify band intensities relative to the loading control.[11][12][13]
Visualizing the Mechanisms and Pathways
Mechanism of Action: PROTAC vs. Inhibitor
Caption: Mechanisms of EZH2 targeting: Inhibition vs. Degradation.
EZH2 Signaling Pathway
Caption: Simplified EZH2 signaling pathways in cancer.[14][15][16][17][18]
PROTAC Experimental Workflow
Caption: Experimental workflow for evaluating PROTAC efficacy.
Discussion and Conclusion
The comparison between this compound and traditional EZH2 inhibitors highlights a fundamental difference in their therapeutic approach. While inhibitors modulate the enzymatic activity of EZH2, PROTACs lead to its complete elimination. This has several potential advantages:
-
Overcoming Resistance: PROTACs may be effective against inhibitor-resistant mutations that occur outside the catalytic domain.
-
Scaffold Function: By degrading the entire protein, PROTACs can disrupt both the catalytic and non-catalytic (scaffolding) functions of EZH2.
-
Prolonged Effect: The degradation of the target protein can lead to a more sustained pharmacological effect compared to reversible inhibition.
However, the development of PROTACs also presents unique challenges, including optimizing linker length and composition for efficient ternary complex formation and ensuring favorable pharmacokinetic properties.
References
- 1. MDM2 PROTAC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Multiple regulatory aspects of histone methyltransferase EZH2 in Pb-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. EZH2 inhibition decreases p38 signaling and suppresses breast cancer motility and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2 PROTAC Degraders: PROTAC EZH2 Degrader-2 vs. MS1943 and MS8847
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three prominent EZH2-targeting Proteolysis Targeting Chimeras (PROTACs): PROTAC EZH2 Degrader-2, MS1943, and MS8847. This analysis is supported by experimental data on their mechanisms of action, degradation efficacy, and cellular activity.
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and a well-validated therapeutic target in various cancers. While catalytic inhibitors of EZH2 have shown clinical utility, their efficacy can be limited by non-catalytic functions of the EZH2 protein. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the entire EZH2 protein, thereby abrogating both its catalytic and non-catalytic roles. This guide delves into a comparative analysis of three distinct EZH2 PROTACs.
Mechanism of Action and E3 Ligase Recruitment
A key differentiator among PROTACs is the E3 ubiquitin ligase they recruit to tag the target protein for proteasomal degradation.
-
This compound , also known as compound E-3P-MDM2, is a novel degrader that utilizes the MDM2 E3 ligase . This distinguishes it from many other PROTACs that commonly employ the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases.
-
MS1943 is classified as a hydrophobic tag-based degrader . Instead of recruiting a specific E3 ligase via a dedicated ligand, it attaches a bulky hydrophobic adamantyl group to an EZH2 inhibitor scaffold. This modification is thought to induce misfolding of the EZH2 protein, marking it for degradation through the cellular quality control machinery and the ubiquitin-proteasome system.
-
MS8847 is a potent PROTAC that recruits the von Hippel-Lindau (VHL) E3 ligase to induce the ubiquitination and subsequent degradation of EZH2.
Comparative In Vitro Performance
The efficacy of these degraders has been evaluated across various cancer cell lines, with key performance metrics summarized below.
| Degrader | Target E3 Ligase | Cell Line | DC50 | Dmax | IC50 / GI50 | Notes |
| This compound (E-3P-MDM2) | MDM2 | SU-DHL-6 | Not explicitly stated, but potent degradation observed at 0.1 µM | >90% at 0.3 µM after 48h | IC50 of 0.11 µM (SU-DHL-6) | Degrades EZH2, EED, and SUZ12, components of the PRC2 complex.[1] |
| MS1943 | Hydrophobic Tag | MDA-MB-468 | Not explicitly stated, but significant degradation at 1.25 µM | >90% at 5 µM after 48h | GI50 of 2.2 µM (MDA-MB-468) | Also shows an IC50 of 120 nM for EZH2 methyltransferase activity.[2][3][4][5][6] |
| MS8847 | VHL | EOL-1 | 34.4 ± 10.7 nM | Not explicitly stated | IC50 of 1.45 µM (BT549), 0.45 µM (MDA-MB-468) | Described as a highly potent degrader, superior to previously published EZH2 PROTACs in some contexts.[7][8][9] |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in EZH2 degradation and its evaluation, the following diagrams are provided.
Caption: Mechanism of EZH2-mediated gene silencing and interruption by different PROTAC degraders.
Caption: A generalized workflow for the preclinical evaluation of PROTAC degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols.
Western Blot Analysis for Protein Degradation
-
Cell Culture and Treatment: Cancer cell lines (e.g., SU-DHL-6, MDA-MB-468, EOL-1) are cultured to 70-80% confluency. Cells are then treated with varying concentrations of the PROTAC degrader or vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against EZH2, other PRC2 components (EED, SUZ12), and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, and the level of protein degradation is normalized to the loading control.
Cell Viability/Proliferation Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the PROTAC degrader for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 or GI50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The PROTAC degrader or vehicle is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to assess the levels of EZH2 and other biomarkers by western blot or immunohistochemistry.
Conclusion
This compound, MS1943, and MS8847 represent three distinct and promising strategies for targeting EZH2 for degradation.
-
This compound (E-3P-MDM2) offers a unique mechanism by recruiting the MDM2 E3 ligase and demonstrates the ability to degrade multiple components of the PRC2 complex.
-
MS1943 provides an alternative, hydrophobic tag-based approach that effectively induces EZH2 degradation and has shown in vivo efficacy.
-
MS8847 stands out for its high potency in inducing EZH2 degradation at nanomolar concentrations, leveraging the well-established VHL E3 ligase.
The choice of degrader for a specific research or therapeutic application will depend on factors such as the cellular context, the desired selectivity profile, and the specific oncogenic dependencies of the cancer type being investigated. This guide provides a foundational comparison to aid in this selection process.
References
- 1. research.vu.nl [research.vu.nl]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MS1943 | EZH2 degrader | CAS# 2225938-17-8 | InvivoChem [invivochem.com]
- 6. Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 9. Design, synthesis and anti-osteosarcoma activity study of novel pyrido[2,3-d]pyrimidine derivatives by inhibiting DKK1-Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry analysis for "PROTAC EZH2 Degrader-2" off-target profiling
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a powerful modality for eliminating disease-causing proteins. EZH2, a histone methyltransferase frequently dysregulated in cancer, has emerged as a key target for PROTAC-mediated degradation. While on-target potency is crucial, a comprehensive understanding of a degrader's off-target profile is paramount for its therapeutic development. This guide provides a framework for the mass spectrometry-based off-target analysis of EZH2 degraders, offering a comparative perspective on currently known molecules and detailed experimental protocols to enable rigorous preclinical assessment.
Comparative Overview of Select EZH2 PROTAC Degraders
The ideal EZH2 degrader would exhibit potent and selective degradation of EZH2 and its associated Polycomb Repressive Complex 2 (PRC2) components (EED and SUZ12) with minimal impact on the broader proteome. Below is a qualitative comparison of three notable EZH2 PROTACs based on published literature. "PROTAC EZH2 Degrader-2" is understood to be a representative EZH2 degrader for the purpose of this guide, in the absence of specific public data.
| Feature | This compound (Hypothetical) | MS8847 | MS177 |
| E3 Ligase Recruited | MDM2[1] | VHL[2][3] | CRBN[4] |
| On-Target Activity | Degrades EZH2, EED, and SUZ12.[1] | Induces superior EZH2 degradation compared to other published EZH2 PROTACs.[2] | Effectively depletes both canonical EZH2-PRC2 and noncanonical EZH2-cMyc complexes.[1] |
| Known Off-Targets | Public data not available. | Selective for EZH2 over other methyltransferases.[2] | Degrades c-MYC and IKZF1/3.[2] |
| Significance of Off-Targets | N/A | High selectivity suggests a potentially favorable safety profile. | Degradation of c-MYC, a major oncogene, could be therapeutically beneficial in some contexts but represents a significant off-target activity. |
Experimental Protocols for Off-Target Profiling
A definitive assessment of off-target effects relies on unbiased and quantitative mass spectrometry-based proteomics. The following protocol outlines a robust workflow for this analysis.
Global Proteomics Analysis of PROTAC-Treated Cells
1. Cell Culture and Treatment:
-
Select a relevant human cell line (e.g., a cancer cell line with EZH2 dependency).
-
Culture cells to 70-80% confluency.
-
Treat cells in triplicate with the EZH2 PROTAC at a concentration known to induce maximal EZH2 degradation (e.g., 1 µM).
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Negative control PROTAC (a molecule with a mutated E3 ligase binder that cannot form a ternary complex).
-
2. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
Reduce disulfide bonds in the proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
3. Peptide Labeling and Fractionation (Optional but Recommended):
-
For multiplexed quantitative analysis, label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol. This allows for the simultaneous analysis of multiple samples, reducing experimental variability.
-
Clean up the labeled peptide mixture using solid-phase extraction (SPE).
-
To increase proteome coverage, peptides can be fractionated using techniques like high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for peptide fragmentation and detection.
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or Spectronaut).
-
Search the data against a comprehensive human protein database (e.g., UniProt) to identify peptides and proteins.
-
Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with statistically significant changes in abundance between the PROTAC-treated and control samples.
-
Proteins that show a significant, dose-dependent decrease in abundance are considered potential off-targets.
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
The development of highly selective PROTACs is a critical goal in targeted protein degradation. While "this compound" and other EZH2-targeting PROTACs show promise in their on-target activity, a thorough investigation of their off-target profiles is essential for advancing them toward clinical applications. The mass spectrometry-based proteomics workflow detailed in this guide provides a comprehensive and unbiased approach to identify and quantify unintended protein degradation events. By systematically applying these methods, researchers can build a robust understanding of their PROTAC's specificity, enabling the selection of candidates with the most favorable safety and efficacy profiles for the treatment of EZH2-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"PROTAC EZH2 Degrader-2" selectivity against other histone methyltransferases
For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic agents is paramount. This guide provides an objective comparison of the selectivity of PROTAC EZH2 Degrader-2 and other prominent EZH2-targeting PROTACs against a panel of histone methyltransferases (HMTs). The information presented is supported by experimental data and detailed methodologies to aid in the critical evaluation of these compounds for research and development purposes.
The targeted degradation of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic strategy in various cancers. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce the degradation of EZH2. However, ensuring the selective degradation of EZH2 over other histone methyltransferases, particularly its close homolog EZH1, is a critical determinant of a PROTAC's therapeutic window and potential off-target effects. This guide delves into the selectivity profiles of this compound, MS1943, UNC6852, and MS8847.
Comparative Selectivity Profile
To provide a clear comparison, the following table summarizes the available quantitative data on the inhibitory activity and degradation capacity of various EZH2 PROTACs against a selection of histone methyltransferases. The data is primarily derived from in vitro biochemical assays and cellular degradation experiments.
| Compound | Target | Selectivity Measurement | Value | Histone Methyltransferase Panel & Results | Reference |
| This compound | EZH2 | Degradation | Effective in SU-DHL-6 cells | Data against a broad panel of HMTs is not publicly available. | [1] |
| MS1943 | EZH2 | IC50 (Enzymatic Assay) | 120 nM | Highly selective for EZH2 over EZH1.[2] | [3][4] |
| UNC6852 | PRC2 (via EED) | IC50 (EED Binding) | 247 nM | Selectively degrades PRC2 components (EED, EZH2, SUZ12).[5][6][7] | [5][6][7] |
| MS8847 | EZH2 | % Inhibition @ 10 µM | >50% for EZH2 | Showed no significant inhibition (>50%) against a panel of 20 other methyltransferases, including EZH1 (for degradation).[8][9] | [8][9] |
Note: The lack of a comprehensive, publicly available selectivity panel for this compound against a wide range of histone methyltransferases is a current data gap. Further studies are required for a direct comparison with other degraders across a broader target space.
Mechanism of Action and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for assessing the selectivity of these degraders.
Experimental Protocols
A comprehensive assessment of a PROTAC's selectivity involves a combination of biochemical and cellular assays.
In Vitro Histone Methyltransferase (HMT) Inhibition Assay (Radioactive Filter Binding)
This biochemical assay is a gold standard for determining the inhibitory activity of a compound against a panel of purified HMTs.[10][11]
a. Materials:
-
Recombinant human histone methyltransferases.
-
Histone substrates (e.g., full-length histones, peptides).
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Stop solution (e.g., 10% trichloroacetic acid).
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Scintillation counter.
b. Protocol:
-
Prepare serial dilutions of the PROTAC degrader in the assay buffer.
-
In a microplate, combine the recombinant HMT, the histone substrate, and the PROTAC degrader at various concentrations.
-
Initiate the methyltransferase reaction by adding ³H-SAM.
-
Incubate the plate at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixture to a glass fiber filter mat using a cell harvester to capture the precipitated, radiolabeled histones.
-
Wash the filter mat extensively to remove unincorporated ³H-SAM.
-
Dry the filter mat and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each PROTAC concentration relative to a DMSO control and determine the IC50 value.
Cellular Degradation Profiling by Quantitative Mass Spectrometry (TMT-based)
This proteomics-based approach provides an unbiased, global view of protein level changes within a cell upon treatment with a PROTAC, enabling the identification of both on-target and off-target degradation events.[12][13]
a. Materials:
-
Cell line of interest.
-
PROTAC degrader and DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
DTT, iodoacetamide, and sequencing-grade trypsin.
-
Tandem Mass Tag (TMT) labeling reagents.
-
High-pH reversed-phase fractionation system.
-
LC-MS/MS instrument (e.g., Orbitrap mass spectrometer).
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant).
b. Protocol:
-
Culture cells to ~80% confluency and treat with the PROTAC degrader at the desired concentration and for a specified time course. Include a vehicle-treated control.
-
Harvest and lyse the cells. Quantify the protein concentration of the lysates.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different isobaric TMT reagent.
-
Pool the TMT-labeled peptide samples.
-
Fractionate the pooled peptides using high-pH reversed-phase chromatography to increase proteome coverage.
-
Analyze each fraction by LC-MS/MS. The instrument will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of the same peptide across all conditions.
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the control. Down-regulated proteins are potential degradation targets.
Conclusion
The selectivity of an EZH2 PROTAC degrader is a critical attribute that dictates its potential for therapeutic development. While existing data suggests that degraders like MS1943, UNC6852, and MS8847 exhibit selectivity for EZH2 or the PRC2 complex, a comprehensive head-to-head comparison is challenging due to the lack of standardized testing panels and publicly available data for all compounds, including this compound. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative selectivity studies, enabling informed decisions in the pursuit of novel and highly selective EZH2-targeting therapeutics.
References
- 1. PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS1943 | EZH2 degrader | CAS# 2225938-17-8 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
Confirming EZH2 Target Engagement: A Comparative Guide to Rescue Experiments for PROTAC EZH2 Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "PROTAC EZH2 Degrader-2" and other EZH2-targeting compounds, with a focus on rescue experiments to definitively confirm on-target activity. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to EZH2 and Targeted Degradation
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of target proteins rather than simply inhibiting their enzymatic activity. "this compound" is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This approach offers the potential to eliminate both the enzymatic and non-enzymatic scaffolding functions of EZH2.
To rigorously validate that the observed cellular effects of "this compound" are a direct consequence of EZH2 degradation, rescue experiments are essential. These experiments aim to demonstrate that a degrader-resistant form of EZH2 can reverse the phenotypic effects of the PROTAC, thereby confirming on-target engagement.
Comparative Performance of EZH2-Targeting Compounds
The following tables summarize the performance of "this compound" in comparison to other EZH2 PROTAC degraders and a small molecule inhibitor.
Table 1: In Vitro Degradation Potency of EZH2 PROTACs
| Compound | Target E3 Ligase | Cell Line | DC50 (Degradation Concentration 50) | Reference |
| This compound | MDM2 | SU-DHL-6 | Data not specified, dose-dependent degradation observed at 0.037-3 µM | [1] |
| MS8847 | VHL | EOL-1 | 34.4 nM | [3] |
| MS177 | CRBN | MV4;11 | DC50 value measured but not specified in the provided text | [4] |
| MS8815 | VHL | MDA-MB-453 | 140 nM |
Table 2: Anti-proliferative Activity of EZH2-Targeting Compounds
| Compound | Mechanism of Action | Cell Line | IC50 (Inhibitory Concentration 50) | Reference |
| This compound | EZH2 Degrader | SU-DHL-6 (EZH2 Y614N) | More potent than in HBL-1 (EZH2 WT) | [1] |
| MS8847 | EZH2 Degrader | MV4;11 | 0.19 µM | [3] |
| MS8847 | EZH2 Degrader | RS4;11 | 0.41 µM | [3] |
| MS8847 | EZH2 Degrader | BT549 | 1.45 µM | [3] |
| MS8847 | EZH2 Degrader | MDA-MB-468 | 0.45 µM | [3] |
| UNC1999 | EZH2/EZH1 Inhibitor | EZH2 wild-type | 2 nM | [2] |
| UNC1999 | EZH2/EZH1 Inhibitor | EZH1 | 45 nM | [2] |
Experimental Protocols
Protocol 1: Western Blot for EZH2 Degradation
This protocol is used to assess the dose-dependent degradation of EZH2 protein levels following treatment with "this compound".
Materials:
-
SU-DHL-6 cells
-
"this compound"
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed SU-DHL-6 cells at an appropriate density and allow them to acclimate. Treat cells with increasing concentrations of "this compound" (e.g., 0, 0.01, 0.1, 1, 3 µM) or DMSO for 24-72 hours.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2 and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for EZH2 and the loading control. Normalize the EZH2 signal to the loading control to determine the relative EZH2 protein levels.
Protocol 2: Cell Viability Assay
This protocol measures the effect of "this compound" on the proliferation of cancer cells.
Materials:
-
SU-DHL-6 and HBL-1 cells
-
"this compound"
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
96-well plates
Procedure:
-
Cell Seeding: Seed SU-DHL-6 and HBL-1 cells into 96-well plates at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of "this compound" or DMSO for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the results to determine the IC50 value.
Protocol 3: Rescue Experiment with a Degrader-Resistant EZH2 Mutant
This is a crucial experiment to confirm that the effects of "this compound" are mediated through the degradation of EZH2. This protocol outlines the generation of a cell line expressing a mutant EZH2 that is resistant to PROTAC-mediated degradation and subsequent functional rescue assays.
Part 1: Generation of a PROTAC-Resistant EZH2 Mutant
-
Identify Potential Resistance Mutations: Analyze the binding interface between the EZH2 ligand portion of the PROTAC and EZH2. Introduce mutations at key residues that are predicted to disrupt this interaction without affecting the normal function of EZH2. For example, a point mutation in the ligand-binding pocket could be introduced.
-
Site-Directed Mutagenesis:
-
Obtain a mammalian expression vector containing the wild-type human EZH2 cDNA.
-
Design primers containing the desired mutation.
-
Use a site-directed mutagenesis kit to introduce the mutation into the EZH2 expression vector.
-
Verify the mutation by DNA sequencing.
-
-
Generation of Stable Cell Lines:
-
Transfect a suitable cell line (e.g., a cell line sensitive to "this compound") with the vector expressing the mutant EZH2 or a wild-type EZH2 control vector.
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Expand and maintain the stable cell lines.
-
Part 2: Functional Rescue Assay
-
Confirm Expression and Resistance of Mutant EZH2:
-
Treat the stable cell lines (parental, wild-type EZH2, and mutant EZH2) with "this compound".
-
Perform a Western blot as described in Protocol 1 to confirm that the endogenous and wild-type EZH2 are degraded, while the mutant EZH2 remains stable.
-
-
Assess Phenotypic Rescue:
-
Perform a cell viability assay (as in Protocol 2) or an apoptosis assay on all three cell lines in the presence and absence of "this compound".
-
Expected Outcome: The parental and wild-type EZH2 expressing cells will show a decrease in viability or an increase in apoptosis upon treatment with the PROTAC. In contrast, the cells expressing the degrader-resistant EZH2 mutant should be significantly less sensitive to the PROTAC, demonstrating a rescue of the phenotype.
-
Visualizations
EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Rescue Experiment
Caption: Workflow for a rescue experiment to confirm target engagement of this compound.
Conclusion
The data presented in this guide demonstrate that "this compound" effectively degrades EZH2 and inhibits the proliferation of cancer cells. To unequivocally attribute these effects to the degradation of EZH2, the described rescue experiment is paramount. By demonstrating that a degrader-resistant EZH2 mutant can reverse the cellular phenotype induced by "this compound," researchers can confidently validate on-target engagement, a critical step in the development of this promising therapeutic agent. This comparative guide provides the necessary framework and experimental details for researchers to rigorously assess the target engagement of "this compound" and other EZH2-targeting compounds.
References
Efficacy of EZH2-Targeting PROTACs in Inhibitor-Resistant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to EZH2 inhibitors, such as tazemetostat, has underscored the need for alternative therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of EZH2 represent a promising approach to overcome this challenge. This guide provides a comparative overview of the efficacy of various EZH2 PROTAC degraders, with a focus on their performance in inhibitor-resistant models, supported by experimental data and detailed methodologies.
Overcoming Resistance: The PROTAC Advantage
EZH2 inhibitors primarily target the enzyme's methyltransferase activity. However, resistance can arise through various mechanisms, including mutations in the EZH2 catalytic domain or reliance on its non-catalytic scaffolding functions. EZH2 PROTACs offer a distinct advantage by inducing the complete degradation of the EZH2 protein, thereby eliminating both its catalytic and non-catalytic oncogenic roles.[1][2] This dual action provides a powerful tool to combat resistance to conventional inhibitors.
Comparative Efficacy of EZH2 PROTACs and Inhibitors
Several EZH2 PROTACs have demonstrated superior efficacy compared to EZH2 inhibitors in preclinical models. This section summarizes key performance data for prominent EZH2 degraders.
Table 1: Anti-proliferative and Degradation Activity of EZH2-Targeting Compounds
| Compound | Type | Cancer Model | Cell Line | IC50/GI50 (µM) | DC50 (nM) | Key Findings |
| PROTAC EZH2 Degrader-2 | PROTAC Degrader | Diffuse Large B-cell Lymphoma | SU-DHL-6 (EZH2 Y641N) | More potent than in WT | Concentration-dependent degradation | Degrades EZH2, EED, and SUZ12; induces apoptosis. |
| MS1943 | PROTAC Degrader | Triple-Negative Breast Cancer | MDA-MB-468 | ~2.2 | - | Effective in TNBC cells resistant to EZH2 inhibitors; induces ER stress.[3][4] |
| MS8847 | PROTAC Degrader | MLL-rearranged AML, TNBC | MV4;11, RS4;11, BT549, MDA-MB-468 | 0.17, 0.41, 1.45, 0.45 | Induces near-complete degradation at 0.1 µM | Superior anti-proliferative activity compared to other EZH2 PROTACs in AML cells.[2][5] |
| YM281 | PROTAC Degrader | Lymphoma | - | Higher antiproliferative activity than EPZ6438 | - | VHL-based degrader with potent anti-lymphoma activity.[6] |
| E7 | PROTAC Degrader | Lymphoma | WSU-DLCL-2 | - | Degrades 72% of EZH2 at 1 µM | Degrades multiple PRC2 subunits.[1] |
| U3i | PROTAC Degrader | Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | 0.57, 0.38 | - | High affinity for PRC2 complex and potent growth inhibition in TNBC cells.[7] |
| Tazemetostat (EPZ-6438) | EZH2 Inhibitor | Diffuse Large B-cell Lymphoma | EZH2 mutant vs. WT | Orders of magnitude more sensitive in mutant lines | - | FDA-approved inhibitor; cytotoxic in mutant and cytostatic in wild-type EZH2 cell lines.[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of EZH2 PROTACs.
Cell Viability Assays
Cell viability is a key measure of a compound's anti-cancer activity.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the EZH2 PROTAC or inhibitor for a specified period (e.g., 48-72 hours).
-
Reagent Addition: Add a cell viability reagent such as MTT, MTS, or resazurin (B115843) to each well and incubate as per the manufacturer's instructions.[10]
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values by plotting cell viability against compound concentration.
-
Western Blotting for Protein Degradation
Western blotting is used to quantify the degradation of the target protein.
-
Protocol:
-
Cell Lysis: Treat cells with the PROTAC degrader for various time points and concentrations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against EZH2 and a loading control (e.g., β-actin, GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded is the DC50 value.
-
In Vivo Xenograft Models
Animal models are essential for evaluating the in vivo efficacy of anti-cancer compounds.
-
Protocol:
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).[11][12]
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the EZH2 PROTAC or inhibitor via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[13]
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for pharmacodynamic analysis (e.g., western blotting for EZH2 levels) and histological examination.[14]
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate complex biological pathways and experimental processes.
Caption: Comparison of EZH2 Inhibitor and PROTAC Mechanisms of Action.
Caption: Workflow for Evaluating EZH2 PROTAC Efficacy.
Caption: EZH2 Signaling and PROTAC Intervention in Cancer.
References
- 1. Design and Synthesis of EZH2-Based PROTACs to Degrade the PRC2 Complex for Targeting the Noncatalytic Activity of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell viability assays | Abcam [abcam.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to Ternary Complex Formation Assays for EZH2 PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. For researchers focused on the epigenetic regulator EZH2, a critical component of the Polycomb Repressive Complex 2 (PRC2), PROTAC-mediated degradation offers a promising therapeutic strategy. A key determinant of a PROTAC's efficacy is its ability to form a stable ternary complex with the target protein (EZH2) and an E3 ubiquitin ligase. This guide provides a comparative overview of common assays used to characterize this crucial ternary complex formation, featuring data on select EZH2 degraders.
The PROTAC Mechanism: A Ternary Complex at its Core
PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The formation and stability of this transient ternary complex are paramount for efficient and potent degradation.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of PROTAC EZH2 Degrader-2
Researchers and drug development professionals handling advanced chemical compounds like PROTAC EZH2 Degrader-2 are tasked with the critical responsibility of ensuring safe laboratory practices, including the proper disposal of chemical waste. Adherence to established protocols is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring that your laboratory's safety standards are met with precision and diligence.
Primary Disposal Protocol: The Mandatory Standard
The required and primary method for the disposal of this compound is through a certified hazardous waste management service. This ensures that the compound is handled and disposed of in accordance with all applicable regulations.
Core Steps for Primary Disposal:
-
Segregation: All waste contaminated with this compound, including solid waste (e.g., pipette tips, gloves, empty vials) and liquid waste (e.g., stock solutions, experimental media), must be segregated from general laboratory waste.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: The sealed waste container should be stored in a designated satellite accumulation area, away from incompatible materials.
-
Collection: Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.
Optional Chemical Inactivation Protocols
The following experimental protocols for chemical inactivation are provided for research purposes only and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical inactivation of hazardous waste. These procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Quantitative Data for Chemical Inactivation:
| Parameter | Oxidative Degradation | Acid Hydrolysis | Base Hydrolysis |
| Reagent | Sodium Hypochlorite (Bleach) | 1 M Hydrochloric Acid (HCl) | 1 M Sodium Hydroxide (NaOH) |
| Reagent Volume | 1:5 to 1:10 volume of waste | To pH < 2 | To pH > 12 |
| Reaction Time | At least 2 hours | At least 24 hours | At least 24 hours |
| Neutralization | N/A | 1 M NaOH to pH 6-8 | 1 M HCl to pH 6-8 |
Detailed Experimental Protocols for Chemical Inactivation
1. Oxidative Degradation using Sodium Hypochlorite (Bleach)
This method utilizes the oxidizing properties of bleach to degrade the organic structure of the PROTAC.
-
Materials:
-
This compound waste solution (e.g., in DMSO or aqueous buffer)
-
Standard household bleach (typically 5.25% sodium hypochlorite)
-
Appropriate glass container for the reaction
-
-
Procedure:
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add a 1:5 to 1:10 volume of bleach to the waste solution (e.g., for 10 mL of waste, add 1-2 mL of bleach).[1] Be aware that mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. Add the bleach slowly and with stirring.[1]
-
Allow the mixture to stir at room temperature for at least 2 hours.
-
The resulting solution should still be treated as hazardous waste and disposed of through your institution's EHS office.[1]
-
2. Acid Hydrolysis
This protocol aims to break down the molecule using a strong acid.
-
Materials:
-
This compound waste solution
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Appropriate glass container
-
-
Procedure:
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M HCl to the solution while stirring until the pH is < 2.
-
Allow the mixture to stir at room temperature for at least 24 hours.[1]
-
Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8.[1]
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[1]
-
3. Base Hydrolysis
This method employs a strong base to facilitate the degradation of the PROTAC.
-
Materials:
-
This compound waste solution
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
Appropriate glass container
-
-
Procedure:
-
In a chemical fume hood, place the waste solution in a suitable glass container.
-
Slowly add 1 M NaOH to the solution while stirring until the pH is > 12.
-
Allow the mixture to stir at room temperature for at least 24 hours.
-
Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8.[1]
-
Dispose of the neutralized solution as hazardous waste through your institution's EHS office.[1]
-
Visualizing the Disposal Workflow
To further clarify the procedural flow of this compound disposal, the following diagrams illustrate the mandatory primary disposal path and the optional chemical inactivation workflows.
References
Essential Safety and Operational Guide for PROTAC EZH2 Degrader-2
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with PROTAC EZH2 Degrader-2. As a novel research chemical, it is imperative to handle this compound with the utmost care, adhering to stringent laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, uncharacterized research compounds and information available for similar PROTAC molecules.
Immediate Safety and Handling Precautions
All personnel must be thoroughly trained in handling potent chemical compounds. Operations involving the solid compound or stock solutions should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential when handling this compound.[1]
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[1] |
| Hand Protection | Use chemically resistant gloves, such as nitrile gloves.[1] |
| Body Protection | Wear a laboratory coat.[1] |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[1] |
First Aid Measures
In the event of exposure, immediate action is critical.
| Hazard | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure laboratory safety.
Stock Solution Preparation
For cellular assays, it is standard practice to prepare a high-concentration stock solution in a suitable organic solvent.
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Temperature | Store stock solutions at -20°C or -80°C.[2] |
| Storage Duration | -20°C: Up to 1 month. -80°C: Up to 6 months.[2] |
| Handling | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, it is crucial to mix or vortex the medium immediately and thoroughly upon adding the DMSO stock to prevent precipitation. |
Experimental Workflow for Handling
The following diagram outlines a standard workflow for preparing and using this compound in a laboratory setting.
Disposal Plan
As there is no specific disposal information available for this compound, general guidelines for the disposal of chemical waste should be followed.[3] The primary method for disposal is through a certified hazardous waste management service.
Waste Collection and Labeling
| Waste Type | Collection Procedure |
| Solid Waste | Collect any solid waste contaminated with the compound (e.g., pipette tips, gloves, paper towels) in a designated, labeled container for chemical waste.[1][3] |
| Liquid Waste | Collect all liquid waste, including unused stock solutions and cell culture medium containing the compound, in a labeled container for hazardous chemical waste. Do not pour down the drain.[1][3] |
| Labeling | Clearly label hazardous waste containers as "Hazardous Waste: this compound" and include the date of accumulation.[4] |
| Storage | Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[4] |
| Disposal | Arrange for pickup and disposal by your institution's licensed hazardous waste contractor.[4] |
Experimental Chemical Inactivation Protocols
The following protocols for chemical inactivation are for research purposes only and may be used as a supplementary step before collection by a waste management service. Always consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical inactivation of hazardous waste. [4][5]
| Inactivation Method | Materials | Procedure |
| Bleach (Oxidation) | Bleach (sodium hypochlorite (B82951) solution), suitable glass container. | 1. In a chemical fume hood, place the waste solution in a suitable glass container. 2. Slowly add a 1:5 to 1:10 volume of bleach to the waste solution with stirring. Be aware that mixing bleach with certain solvents, like DMSO, can cause an exothermic reaction. 3. Allow the mixture to react. 4. The resulting solution should still be treated as hazardous waste and disposed of through your institution's EHS office.[4][5] |
| Acid Hydrolysis | 1 M HCl, 1 M NaOH, pH paper or meter, suitable glass container. | 1. In a chemical fume hood, place the waste solution in a suitable glass container. 2. Slowly add 1 M HCl while stirring until the pH is <2. 3. Allow the mixture to stir at room temperature for at least 24 hours. 4. Carefully neutralize the solution with 1 M NaOH to a pH between 6 and 8. 5. Dispose of the neutralized solution as hazardous waste.[4][5] |
| Base Hydrolysis | 1 M NaOH, 1 M HCl, pH paper or meter, suitable glass container. | 1. In a chemical fume hood, place the waste solution in a suitable glass container. 2. Slowly add 1 M NaOH while stirring until the pH is >12. 3. Allow the mixture to stir at room temperature for at least 24 hours. 4. Carefully neutralize the solution with 1 M HCl to a pH between 6 and 8. 5. Dispose of the neutralized solution as hazardous waste.[5] |
Mechanism of Action and EZH2 Signaling
This compound is a proteolysis-targeting chimera designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the methylation of histone H3 on lysine (B10760008) 27 (H3K27me3).[6] In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes.[4][6]
This compound works by simultaneously binding to EZH2 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[7] This degradation can inhibit both the catalytic and non-catalytic functions of EZH2, leading to anti-proliferative effects and the induction of apoptosis in cancer cells.[2][8]
EZH2 Signaling Pathway in Cancer
The diagram below illustrates the central role of EZH2 in cancer-related signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. news-medical.net [news-medical.net]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
